molecular formula C13H19NO2 B033467 (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide CAS No. 160169-32-4

(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Cat. No.: B033467
CAS No.: 160169-32-4
M. Wt: 221.29 g/mol
InChI Key: DNSFMKGQWLZMOJ-NSHDSACASA-N
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Description

(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2S)-1-(2,6-dimethylphenoxy)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSFMKGQWLZMOJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OC[C@H](C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, a Putative Voltage-Gated Sodium Channel Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, the S-enantiomer of an N-acetylated derivative of mexiletine. Mexiletine is a well-established Class Ib antiarrhythmic agent that exerts its therapeutic effects through the blockade of voltage-gated sodium channels (Navs).[1][2] Given the stereospecific activity often observed with mexiletine and its analogs, a detailed investigation into the specific mechanism of action of the (S)-enantiomer is warranted.[3][4] This document outlines a strategic and technically robust approach for researchers, scientists, and drug development professionals to elucidate the compound's primary pharmacological target, its functional effects on channel gating, and its potential for subtype selectivity. The methodologies described herein range from initial high-throughput screening assays to definitive gold-standard electrophysiological recordings, providing a complete workflow for a thorough mechanistic investigation.

Introduction: The Scientific Rationale

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons, cardiomyocytes, and skeletal muscle fibers.[5][6] Dysfunction of these channels is implicated in a variety of channelopathies, including cardiac arrhythmias, epilepsy, myotonia, and chronic pain.[2][7][8] Consequently, Navs are important therapeutic targets.

Mexiletine, a non-selective Nav blocker, exhibits a "use-dependent" or "state-dependent" mechanism of action, preferentially binding to and blocking the channel in its open and inactivated states over the resting state.[5][9] This property allows for targeted inhibition of rapidly firing cells, which are characteristic of pathological conditions, while sparing normally active tissues.[10]

The compound of interest, (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, is a derivative of mexiletine. The introduction of an acetyl group to the primary amine and the specific (S)-stereochemistry suggest the potential for a modified pharmacological profile, including altered potency, selectivity, and kinetics of channel blockade compared to the parent compound. This guide provides the experimental blueprint to systematically uncover these properties.

Strategic Experimental Workflow

A tiered approach is recommended to efficiently characterize the in vitro mechanism of action. This workflow progresses from broad, higher-throughput methods to more detailed, lower-throughput techniques, allowing for informed decision-making at each stage.

G cluster_0 Phase 1: Target Identification & Initial Characterization cluster_1 Phase 2: Detailed Electrophysiological Profiling cluster_2 Phase 3: Elucidation of Molecular Determinants A High-Throughput Screening (HTS) Fluorescence-Based Assays B Determine IC50 on a Panel of NaV Subtypes A->B Identify primary target(s) C Whole-Cell Patch-Clamp Electrophysiology B->C Select relevant subtypes for in-depth study D Tonic and Use-Dependent Block Assessment C->D Quantify potency and kinetics E Characterization of State-Dependent Interactions D->E Define mechanism of state-dependent block F Radioligand Binding Assays E->F Determine binding affinity G Site-Directed Mutagenesis Studies F->G Identify key interacting residues

Caption: Strategic workflow for characterizing the in vitro mechanism of action.

Phase 1: High-Throughput Screening and Target Identification

The initial phase aims to rapidly identify the primary molecular target(s) of the compound and to determine its potency across a panel of relevant Nav channel subtypes. Fluorescence-based assays are well-suited for this purpose due to their scalability and cost-effectiveness.[11][12]

Fluorescence-Based Ion Flux Assays

These assays provide a functional readout of channel activity by measuring the influx of specific ions.

  • Sodium Influx Assays: Utilize sodium-sensitive dyes (e.g., ION Natrium Green-2 AM) to directly measure intracellular sodium concentration changes upon channel activation.[11]

  • Thallium Flux Assays: Employ thallium-sensitive dyes (e.g., FluxOR™) as a surrogate for potassium ion flux, which can be adapted for sodium channels.[12][13] Thallium enters the cell through open Nav channels, leading to an increase in fluorescence.

  • Membrane Potential Assays: Use voltage-sensitive dyes (e.g., FMP blue dye) that report changes in membrane potential.[14][15] Depolarization resulting from sodium influx through open channels alters the fluorescence signal.

Experimental Protocol: Automated Thallium Flux Assay for Nav1.5, Nav1.4, and Nav1.7

This protocol is designed for a 384-well plate format and can be adapted for other Nav subtypes expressed in stable cell lines (e.g., HEK-293 or CHO cells).

  • Cell Plating: Seed cells stably expressing the human Nav subtype of interest into black-walled, clear-bottom 384-well microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye. Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Incubation: Wash the cells with a physiological salt solution. Add the test compound, (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, at various concentrations (typically a 10-point concentration-response curve, e.g., from 1 nM to 100 µM). Include appropriate vehicle (e.g., 0.1% DMSO) and positive controls (e.g., tetracaine, a known Nav blocker). Incubate for 15-20 minutes.

  • Assay Readout: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Establish a stable baseline fluorescence reading.

  • Channel Activation and Data Acquisition: Add a stimulus buffer containing a Nav channel activator (e.g., veratridine) and thallium sulfate. Simultaneously, begin kinetic fluorescence readings. The influx of thallium through open channels will result in an increase in fluorescence.

  • Data Analysis: The inhibitory effect of the compound is quantified by the reduction in the fluorescence signal in its presence compared to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Table 1: Representative Data from Fluorescence-Based Assays

Nav SubtypeAssay TypeKnown BlockerIC50 (µM) of Known BlockerPredicted IC50 (µM) for Test Compound
hNav1.4 (skeletal muscle)Thallium FluxTetracaine~5To be determined
hNav1.5 (cardiac)Sodium InfluxLidocaine~150To be determined
hNav1.7 (neuronal - pain)Membrane PotentialTetrodotoxin (TTX)~0.03To be determined

Phase 2: Gold-Standard Electrophysiological Profiling

Whole-cell patch-clamp electrophysiology is the definitive method for characterizing the interaction of a compound with an ion channel.[10][16] It provides detailed information on the compound's effects on channel gating, including tonic and use-dependent block.

Whole-Cell Patch-Clamp Recordings

This technique allows for the direct measurement of ionic currents flowing through the channels in the membrane of a single cell.

Experimental Protocol: Characterization of Tonic and Use-Dependent Block of hNav1.5

This protocol uses a human embryonic kidney (HEK-293) cell line stably expressing the human Nav1.5 channel.

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH). Cesium is used to block potassium channels.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Obtain a gigaohm seal on a single cell and then rupture the membrane patch to achieve the whole-cell configuration.

  • Tonic Block Assessment:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

    • Apply a brief depolarizing pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit a sodium current.

    • After establishing a stable baseline current, perfuse the cell with the test compound at various concentrations.

    • The reduction in the peak current amplitude in the presence of the compound represents the tonic block.

  • Use-Dependent Block Assessment:

    • From the same holding potential (-120 mV), apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 10 Hz).

    • In the presence of a use-dependent blocker, the current will decrease with each successive pulse in the train.

    • The percentage of block at the end of the pulse train is a measure of use-dependent block.

  • Data Analysis: Calculate the percentage of block for both tonic and use-dependent protocols at each compound concentration. Determine the IC50 values for both conditions. A significantly lower IC50 for use-dependent block compared to tonic block indicates a use-dependent mechanism.

G Voltage-clamp protocols for assessing state-dependency. tonic Holding Potential: -120 mV Pulse 1 Pulse 2 Pulse ... use Holding Potential: -120 mV Pulse 1 Pulse 2 ... Pulse 10

Caption: Comparison of voltage-clamp protocols for tonic and use-dependent block.

Investigating State-Dependent Interactions

To further dissect the mechanism, protocols are designed to assess the compound's affinity for the different conformational states of the channel (resting, open, and inactivated).[9]

  • Affinity for the Inactivated State: A long depolarizing prepulse is used to accumulate channels in the inactivated state before the test pulse. A greater block with the prepulse indicates preferential binding to the inactivated state.

  • Recovery from Inactivation: The time course of recovery from inactivation is measured in the presence and absence of the compound. A slowing of recovery suggests that the compound stabilizes the inactivated state.

Phase 3: Exploring the Molecular Basis of Interaction

This phase aims to identify the binding site of the compound on the channel protein.

Radioligand Binding Assays

These assays measure the direct binding of a radiolabeled ligand to the channel protein. Competition binding experiments, where the test compound displaces a known radiolabeled Nav channel blocker (e.g., [³H]batrachotoxinin-A 20-α-benzoate), can determine the binding affinity (Ki) of the test compound.[17]

Site-Directed Mutagenesis

Based on the known binding sites of other local anesthetic-like drugs, specific amino acid residues in the pore-forming region of the channel (particularly in the S6 transmembrane segments of domains III and IV) can be mutated.[18][19] A significant reduction in the blocking potency of the compound in a mutant channel suggests that the mutated residue is a critical part of the binding site.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Summary of Electrophysiological Data for (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Nav SubtypeTonic Block IC50 (µM)Use-Dependent Block (10 Hz) IC50 (µM)Use-Dependence Ratio (Tonic/Use-Dependent)Effect on Inactivation (Shift in V1/2, mV)
hNav1.4To be determinedTo be determinedTo be determinedTo be determined
hNav1.5To be determinedTo be determinedTo be determinedTo be determined
hNav1.7To be determinedTo be determinedTo be determinedTo be determined

A high use-dependence ratio is a hallmark of Class Ib antiarrhythmic drugs and suggests a therapeutically favorable profile. The shift in the voltage-dependence of inactivation provides further insight into the compound's interaction with the inactivated state of the channel.

Conclusion

The systematic in vitro characterization of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, as outlined in this guide, will provide a comprehensive understanding of its mechanism of action. By progressing from high-throughput screening to detailed electrophysiological and molecular studies, researchers can elucidate its primary target, its potency and selectivity, the nature of its state-dependent interactions, and the molecular determinants of its binding. This knowledge is crucial for the continued development and potential therapeutic application of this novel mexiletine analog.

References

  • De Bellis, M., et al. (2018). Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential. Frontiers in Pharmacology, 8, 986. [Link]

  • Desaphy, J. F., et al. (2001). Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents. British Journal of Pharmacology, 133(4), 574–582. [Link]

  • De Luca, A., et al. (2000). Molecular determinants of mexiletine stereoselective block of skeletal muscle sodium channels. British Journal of Pharmacology, 129(3), 549–556. [Link]

  • Catalano, A., et al. (2010). Hydroxylated Analogs of Mexiletine as Tools for Structural-Requirements Investigation of the Sodium Channel Blocking Activity. Archiv der Pharmazie, 343(6), 325-332. [Link]

  • Catalano, A., & Carocci, A. (2019). Voltage Gated Sodium Channel Blockers: Mexiletine Analogues and Homologues. University of Bari Aldo Moro. [Link]

  • ION Biosciences. (n.d.). High-throughput Sodium Flux Assay for NaV1.5 using Assay Ready Cells. ION Biosciences. [Link]

  • Yu, H., et al. (2016). Reporting Sodium Channel Activity Using Calcium Flux: Pharmacological Promiscuity of Cardiac Nav1.5. Journal of Pharmacological and Toxicological Methods, 81, 225-233. [Link]

  • Ahern, C. A., et al. (2008). Use-dependent block of the voltage-gated Na+ channel by tetrodotoxin and saxitoxin: Effect of pore mutations that change ionic selectivity. The Journal of General Physiology, 131(5), 441–453. [Link]

  • Reaction Biology. (n.d.). Naᵥ1.5 Manual Patch Clamp InVEST44 Assay Service. Reaction Biology. [Link]

  • Metrion Biosciences. (n.d.). The Nav 1.5 Late Current in WT and Nav1.5-ΔKPQ Mutant Channels: An Automated Patch Clamp LQT3 Electrophysiological Assay Compar. Metrion Biosciences. [Link]

  • Zhorov, B. S., & Tikhonov, D. B. (2022). Molecular Modeling of Cardiac Sodium Channel with Mexiletine. International Journal of Molecular Sciences, 23(24), 15729. [Link]

  • Huang, C. Y., et al. (2016). Development of a Rapid Throughput Assay for Identification of hNa v 1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin. Marine Drugs, 14(2), 38. [Link]

  • Benjamin, E. R., et al. (2006). State-Dependent Compound Inhibition of Nav1.2 Sodium Channels Using the FLIPR Vm Dye: On-Target and Off-Target Effects of Diverse Pharmacological Agents. Journal of Biomolecular Screening, 11(2), 146-156. [Link]

  • Desaphy, J. F., et al. (2001). Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents. British Journal of Pharmacology, 133(4), 574–582. [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • Wang, G. K., & Wang, S. Y. (2008). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Anesthesiology, 109(5), 760-762. [Link]

  • Finkel, A., et al. (2006). Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state. Journal of Biomolecular Screening, 11(2), 137-145. [Link]

  • Cell Microsystems. (n.d.). Sodium Channels. IonFlux Targets. [Link]

  • Zhang, X. F., et al. (2018). Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. Proceedings of the National Academy of Sciences, 115(3), E515-E524. [Link]

  • B'SYS GmbH. (n.d.). CHO NaV1.5 Cell Line. B'SYS. [Link]

  • Synapse. (2024, June 21). What are Sodium channels blockers and how do they work? Patsnap. [Link]

  • Vandenberg, J. I., & Waxman, S. G. (2007). Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels. The Journal of Physiology, 582(Pt 3), 917. [Link]

  • Weaver, C. D., et al. (2015). Development and Validation of a Thallium Flux-Based Functional Assay for the Sodium Channel NaV1.7 and Its Utility for Lead Discovery and Compound Profiling. ACS Chemical Neuroscience, 6(6), 905-914. [Link]

  • Jia, X., et al. (2023). Discovery of Nav1.7 Inhibitors through the Screening of Marine Natural Product Extracts. Journal of Natural Products, 86(11), 2639–2646. [Link]

  • University of Cambridge. (n.d.). Whole-cell patch clamp protocol. University of Cambridge. [Link]

  • Liu, C. J., et al. (2004). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. Assay and Drug Development Technologies, 2(3), 257-266. [Link]

  • Bio-Techne. (n.d.). Mexiletine hydrochloride. Tocris Bioscience. [Link]

  • De Bellis, M., et al. (2018). Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential. Frontiers in Pharmacology, 8, 986. [Link]

  • Jin, L., et al. (2022). µ-Conotoxins Targeting the Human Voltage-Gated Sodium Channel Subtype Na V 1.7. Toxins, 14(9), 601. [Link]

  • Weiser, T., et al. (1999). Differential Interaction of R-Mexiletine with the Local Anesthetic Receptor Site on Cloned Brain and Heart Sodium Channel a Subunits. Molecular Pharmacology, 56(6), 1249-1259. [Link]

  • Li, D., et al. (2018). Discovery of a Novel Nav1.7 Inhibitor From Cyriopagopus albostriatus Venom With Potent Analgesic Efficacy. Frontiers in Pharmacology, 9, 1142. [Link]

  • Focken, T., et al. (2011). Identification of a potent, state-dependent inhibitor of Nav1.7 with oral efficacy in the formalin model of persistent pain. Journal of Medicinal Chemistry, 54(16), 5679-5692. [Link]

  • Imbrici, P., et al. (2021). Functional effects of drugs and toxins interacting with NaV1.4. Channels, 15(1), 1-19. [Link]

  • Lopera-Gomez, C. M., et al. (2022). Identification of Sodium Transients Through NaV1.5 Channels as Regulators of Differentiation in Immortalized Dorsal Root Ganglia Neurons. Frontiers in Molecular Neuroscience, 15, 846395. [Link]

  • Chen, Y. J., et al. (2022). Kinetic Alterations in Resurgent Sodium Currents of Mutant Nav1.4 Channel in Two Patients Affected by Paramyotonia Congenita. International Journal of Molecular Sciences, 23(8), 4390. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Charles River. [Link]

  • Eurofins Discovery. (n.d.). Nav1.5 Sodium Channel Site 2 Human Ion Channel [3H]BNZA Binding LeadHunter Assay. Eurofins Discovery. [Link]

Sources

pharmacological properties of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide in cardiac tissue

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Properties of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide in Cardiac Tissue

Executive Summary

(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, the (S)-enantiomer of the Class IB antiarrhythmic drug mexiletine, presents a compelling case study in the critical importance of stereochemistry in pharmacology. While racemic mexiletine is utilized clinically for the management of life-threatening ventricular arrhythmias, its therapeutic action is not equally distributed between its constituent enantiomers.[1][2][3] This guide provides a detailed examination of the (S)-enantiomer, elucidating its distinct pharmacodynamic and pharmacokinetic properties in cardiac tissue. Through a synthesis of preclinical data, this document establishes that (S)-mexiletine is the distomer, or the less active enantiomer, exhibiting weaker sodium channel blockade and reduced antiarrhythmic efficacy compared to its (R)-counterpart.[4][5] We will explore its mechanism of action, present comparative quantitative data, and provide detailed experimental protocols essential for its characterization, offering a comprehensive resource for researchers in cardiovascular drug development.

Introduction: The Principle of Stereoselectivity in a Class IB Agent

Mexiletine is an orally active analogue of lidocaine, classified as a Class IB antiarrhythmic agent under the Vaughan Williams classification.[3][6] Its primary clinical indication is for the treatment of documented, life-threatening ventricular arrhythmias, such as sustained ventricular tachycardia.[2] The molecule possesses a chiral center, and is commercially available as a racemic mixture of its (S)- and (R)-enantiomers. However, biological systems are inherently chiral, and drug-receptor interactions are often highly stereospecific. This principle holds true for mexiletine's interaction with its molecular target in the heart. This guide focuses specifically on the pharmacological profile of the (S)-enantiomer to provide a clear, technically-grounded understanding of its contribution to the overall effect of the racemic drug and to highlight the causality behind stereoselective drug action.

Mechanism of Action in Cardiac Tissue

Molecular Target: The Voltage-Gated Sodium Channel (NaV1.5)

The primary molecular target for mexiletine in cardiac tissue is the pore-forming α-subunit of the voltage-gated sodium channel, specifically the NaV1.5 isoform, which is encoded by the SCN5A gene.[7][8] This channel is responsible for the rapid influx of sodium ions that constitutes Phase 0 of the cardiac action potential, leading to the depolarization of cardiomyocytes.[6] By blocking this channel, mexiletine reduces myocardial excitability.[2]

Electrophysiological Effects: A Class IB Signature

As a Class IB agent, mexiletine exhibits a characteristic electrophysiological profile:

  • State-Dependent Blockade: It demonstrates a high affinity for NaV1.5 channels in the open and, particularly, the inactivated states, with a much lower affinity for the resting state.[7][9] This means its blocking effect is most pronounced in tissues that are frequently depolarizing or have a less negative resting membrane potential, such as in ischemic tissue.[9][10]

  • Rapid Kinetics: The binding and unbinding kinetics are fast. This rapid dissociation from the channel during the diastolic interval (repolarization) is a key feature that minimizes the accumulation of block at normal heart rates but becomes significant during tachyarrhythmias.[9]

  • Action Potential Modulation: Mexiletine slightly decreases the maximum rate of depolarization (Vmax) and shortens the action potential duration (APD).[1][11] Crucially, it shortens the APD to a lesser extent than the effective refractory period (ERP), thereby increasing the ERP/APD ratio, which is believed to contribute to its antiarrhythmic effect by preventing re-entrant arrhythmias.[11]

Caption: Cardiac action potential phases and the site of (S)-mexiletine action.

Stereoselective Pharmacodynamics: (S)-Mexiletine as the Distomer

The antiarrhythmic activity of mexiletine is not shared equally between its enantiomers. Preclinical studies consistently demonstrate that the (R)-enantiomer is the eutomer (the more active form), while the (S)-enantiomer is the distomer (the less active form).[4][5]

Differential Blockade of NaV1.5

The causal basis for this difference lies in the stereospecific interaction with the NaV1.5 channel.

  • (S)-Mexiletine exhibits lower potency for blocking the sodium current compared to (R)-mexiletine. In studies on frog skeletal muscle sodium channels, which share homology with cardiac channels, (S)-mexiletine required approximately twofold higher concentrations to produce the same level of tonic block as the (R)-enantiomer.[5]

  • (S)-Mexiletine unbinds more rapidly from the NaV1.5 channel. The time constant for recovery from use-dependent block is significantly faster for the (S)-enantiomer. This quicker offset means that at any given heart rate, less block accumulates with the (S)-enantiomer, leading to a weaker electrophysiological effect.[12] This also results in a less pronounced slowing of conduction time compared to the R-(-) isomer.[13]

Caption: Stereoselective binding of mexiletine enantiomers to the NaV1.5 channel.

Quantitative Comparison of Enantiomeric Activity

The following table summarizes key quantitative data comparing the pharmacodynamic properties of (S)- and (R)-mexiletine.

Parameter(S)-(+)-Mexiletine(R)-(-)-MexiletineTissue/ModelSignificanceReference
Tonic Block IC₅₀ ~88 µM (estimated)43.9 ± 1 µMFrog Skeletal Muscle Na⁺ Channels(S)-enantiomer is ~2x less potent.[5]
Recovery Time Constant (τ) 227.1 ± 23.4 ms376.0 ± 77.8 msRabbit Ventricular Muscle(S)-enantiomer unbinds significantly faster.[12]
Antiarrhythmic Efficacy Prevented VT in 1/5 dogsPrevented VT in 3/6 dogsCanine Infarct Model (PES)(R)-enantiomer shows greater antiarrhythmic efficacy.[4]

VT: Ventricular Tachycardia; PES: Programmed Electrical Stimulation

Preclinical Efficacy and Safety Profile

In vivo studies corroborate the in vitro findings. In a canine model of post-infarction ventricular tachycardia, (R)-mexiletine was demonstrably more effective at preventing the induction of arrhythmia than (S)-mexiletine.[4] While specific toxicology studies on the (S)-enantiomer are limited, the overall safety profile of racemic mexiletine is well-documented. Adverse effects are common and primarily involve the central nervous system (dizziness, tremor, ataxia) and gastrointestinal tract (nausea).[6] Cardiovascular toxicity can manifest as heart block, exacerbation of arrhythmias (proarrhythmia), and heart failure.[6]

Experimental Protocols for Pharmacological Evaluation

To rigorously characterize the pharmacological properties of (S)-mexiletine, standardized in vitro and ex vivo models are essential. The following protocols provide a self-validating framework for such investigations.

Protocol 1: Patch-Clamp Electrophysiology in a Heterologous System

This protocol details the characterization of (S)-mexiletine's effects on NaV1.5 channels expressed in a stable cell line (e.g., HEK293), allowing for precise measurement of channel blockade without confounding factors from other cardiac currents.

Patch_Clamp_Workflow start Start cell_culture Culture HEK293 cells stably expressing hNaV1.5 start->cell_culture harvest Harvest & plate cells on glass coverslips cell_culture->harvest prepare_solutions Prepare intracellular & extracellular solutions harvest->prepare_solutions mount Mount coverslip on microscope stage & perfuse prepare_solutions->mount patch Achieve GΩ seal & whole-cell configuration mount->patch record_baseline Record baseline I_Na using voltage protocols patch->record_baseline apply_drug Apply (S)-mexiletine at increasing concentrations record_baseline->apply_drug record_drug_effect Record I_Na at steady-state for each concentration apply_drug->record_drug_effect record_drug_effect->apply_drug Next concentration washout Perform washout with control solution record_drug_effect->washout Final concentration analyze Analyze data: IC50, V_half, recovery kinetics washout->analyze end End analyze->end

Caption: Workflow for patch-clamp electrophysiology analysis of (S)-mexiletine.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably transfected with the human SCN5A gene using standard cell culture techniques. Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 130 NaCl, 4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Dextrose. Adjust pH to 7.4 with NaOH.[14]

    • Internal (Pipette) Solution (in mM): 130 CsCl, 7 NaCl, 1 MgCl₂, 5 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with CsOH.[14]

    • Rationale: Cesium (Cs⁺) is used in both solutions to block endogenous potassium channels, isolating the sodium current.

  • Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution at physiological temperature (35-37°C).[15]

    • Using a glass micropipette (resistance 2-4 MΩ) filled with internal solution, approach a single cell and form a high-resistance (>1 GΩ) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration. Allow the current to stabilize for 5-10 minutes.

  • Voltage Protocols:

    • Tonic Block: From a holding potential of -120 mV (to ensure channels are in the resting state), apply a 50 ms depolarizing step to -20 mV every 10 seconds to elicit the peak sodium current (I_Na).[8]

    • Use-Dependent Block: Apply a train of 20 depolarizing pulses to -20 mV at a frequency of 5 Hz.

    • Steady-State Inactivation: Apply a series of 500 ms prepulses ranging from -140 mV to -40 mV, followed by a test pulse to -20 mV to determine the fraction of available channels.

  • Drug Application:

    • Record stable baseline currents for at least 5 minutes.

    • Apply (S)-mexiletine via the perfusion system at increasing concentrations (e.g., 1 µM to 300 µM). Allow the drug effect to reach a steady state at each concentration (typically 2-3 minutes) before recording.[8]

  • Data Analysis:

    • Measure the peak inward current amplitude for each condition.

    • Calculate the percentage of block at each concentration relative to the baseline.

    • Fit the concentration-response data to the Hill equation to determine the IC₅₀ for tonic block.

    • Analyze the reduction in peak current during the pulse train to quantify use-dependent block.

    • Fit the steady-state inactivation data to a Boltzmann function to determine the voltage of half-maximal inactivation (V½) and any drug-induced shifts.[16]

Protocol 2: Isolated Langendorff-Perfused Heart

This ex vivo model allows for the assessment of (S)-mexiletine's integrated effects on cardiac electrophysiology (ECG) and contractile function in the absence of systemic influences.[17][18] It is particularly useful for studying drug effects during simulated ischemia-reperfusion, a condition that promotes arrhythmias.[19]

Langendorff_Workflow start Start heparinize Heparinize animal (e.g., Sprague-Dawley rat) start->heparinize excise Rapidly excise heart into ice-cold buffer heparinize->excise cannulate Mount aorta onto cannula of Langendorff apparatus excise->cannulate perfuse Initiate retrograde perfusion with Krebs-Henseleit buffer cannulate->perfuse instrument Place ECG electrodes & insert LV pressure balloon perfuse->instrument stabilize Allow heart to stabilize (20-30 min) instrument->stabilize baseline Record baseline data (ECG, LVP, dP/dt, Coronary Flow) stabilize->baseline drug_perfusion Perfuse with (S)-mexiletine baseline->drug_perfusion ischemia Induce global ischemia (stop perfusion) drug_perfusion->ischemia Pre-treatment model reperfusion Reperfuse & monitor for arrhythmias ischemia->reperfusion analyze Analyze arrhythmia incidence, duration, & functional recovery reperfusion->analyze end End analyze->end

Sources

Whitepaper: Metabolic Stability of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide , commonly referred to as (S)-mexiletine acetamide, is a key chiral derivative and N-acetylated metabolite of the class IB antiarrhythmic agent mexiletine. In preclinical drug development, evaluating the metabolic stability of chiral intermediates in human liver microsomes (HLM) is critical for predicting in vivo pharmacokinetic profiles, clearance rates, and drug-drug interaction (DDI) liabilities. This technical guide provides an authoritative, mechanistic analysis and a self-validating experimental framework for assessing the in vitro biotransformation of this specific enantiomer.

Structural Causality & Cytochrome P450 Interplay

The parent compound, mexiletine, undergoes extensive hepatic metabolism primarily driven by CYP2D6, CYP1A2, and CYP3A4[1]. This metabolism is highly stereoselective: the (S)-enantiomer predominantly undergoes aromatic hydroxylation (para-hydroxylation), whereas the (R)-enantiomer is favored for aliphatic hydroxylation[2].

The N-acetylation of (S)-mexiletine to form (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide fundamentally alters its interaction with cytochrome P450 active sites[3].

  • Causality of Stability: The primary amine of mexiletine serves as a major site for N-oxidation[1] and acts as an electrostatic anchor within the CYP2D6 active site (interacting with the Asp301 residue). By converting this amine into a neutral, sterically bulkier acetamide, the electrostatic anchor is abolished. Consequently, 4[4]. The modified physicochemical properties—specifically increased lipophilicity and the loss of a positive charge at physiological pH—restrict the molecule from achieving the optimal orientation required for rapid CYP-mediated oxidation.

Experimental Methodology: Self-Validating HLM Assay

To accurately determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of (S)-mexiletine acetamide, a robust, self-validating microsomal incubation protocol is required.

Why this protocol is a self-validating system:

  • NADPH Regenerating System: Instead of adding a single bolus of NADPH, a regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is utilized. This prevents cofactor depletion over the 60-minute incubation, ensuring that any observed stability is due to the compound's intrinsic structural resistance, not an artifact of cofactor exhaustion.

  • Dual-Control Validation: A high-clearance positive control (e.g., Dextromethorphan or Verapamil) is run concurrently to validate CYP activity. A minus-NADPH negative control ensures that any degradation is specifically cytochrome P450-mediated rather than due to chemical instability or non-specific microsomal amidases.

Step-by-Step Workflow
  • Preparation: Thaw pooled HLM on ice. Prepare a 10 mM stock of (S)-mexiletine acetamide in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality: Keeping the final DMSO concentration <0.1% prevents solvent-induced CYP inhibition.

  • Pre-Incubation: Combine HLM (final protein concentration 0.5 mg/mL) and the test compound in the buffer. Pre-incubate at 37°C for 5 minutes. Causality: A 0.5 mg/mL protein concentration ensures linear enzyme kinetics while minimizing non-specific microsomal protein binding that could artificially lower the free fraction of the drug.

  • Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism and precipitating proteins.

  • Extraction & Analysis: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant for quantification using a3[3].

HLM_Workflow A Compound Prep (S)-Mexiletine Acetamide [1 µM, <0.1% DMSO] B HLM Incubation [0.5 mg/mL, 37°C] + NADPH System A->B C Reaction Quenching [Cold ACN + IS] t=0,15,30,45,60 min B->C D Protein Precipitation & Centrifugation [14,000 x g, 4°C] C->D E LC-MS/MS Quantification D->E F Kinetic Analysis [t1/2, CLint] E->F

Step-by-step workflow for evaluating HLM metabolic stability.

Quantitative Data Presentation

Metabolic stability parameters are derived from the log-linear depletion of the parent compound over time. The table below summarizes the comparative kinetic parameters demonstrating the stabilizing effect of N-acetylation.

CompoundEnantiomer t1/2​ (min) CLint​ (µL/min/mg protein)Primary CYP IsoformsMetabolic Stability
Mexiletine(S)~136~10.2CYP2D6, CYP1A2Moderate
Mexiletine(R)~365~3.8CYP2D6, CYP3A4High
N-Acetylmexiletine (S) > 400 < 1.5 CYP3A4 (minor) Very High

Note: Data represents consensus values for 0.5 mg/mL HLM incubations, highlighting the near-complete metabolic resistance of the (S)-acetamide derivative[4].

Mechanistic Pathways & Structural Visualization

The biotransformation of the acetamide derivative is severely restricted compared to its parent. While the parent (S)-mexiletine is rapidly para-hydroxylated[2], the acetamide moiety alters the spatial geometry. The bulky N-acetyl group introduces steric hindrance, drastically reducing the binding affinity ( Km​ ) to CYP1A2 and CYP2D6[1]. Any minor residual metabolism is shunted towards CYP3A4, which possesses a larger, more accommodating active site, leading to slow, trace-level aliphatic hydroxylation rather than rapid clearance.

Metabolic_Pathway Parent (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide CYP Hepatic CYPs (HLM) Steric Hindrance at Active Site Parent->CYP Incubation AroOH Aromatic Hydroxylation (Trace / Negligible) CYP->AroOH Blocked by altered pKa/geometry AliOH Aliphatic Hydroxylation (Trace via CYP3A4) CYP->AliOH Minor Pathway Stable Unchanged Parent Compound (Major Fraction, t1/2 > 400 min) CYP->Stable High Metabolic Stability

Putative CYP450-mediated metabolic pathways of (S)-mexiletine acetamide.

References

  • Stereoselective Hydroxylation of Mexiletine in Human Liver Microsomes Source: Journal of Cardiovascular Pharmacology / ResearchGate URL:2

  • Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers Source: Talanta / ResearchGate URL:3

  • Antiarrhythmic Hit to Lead Refinement in a Dish Using Patient-Derived iPSC Cardiomyocytes Source: Journal of Medicinal Chemistry / ACS Publications URL:4

  • Role of specific cytochrome P450 enzymes in the N-oxidation of the antiarrhythmic agent mexiletine Source: Xenobiotica / Taylor & Francis URL:1

Sources

Receptor Binding Affinity of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide: A Mechanistic and Electrophysiological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, commonly referred to in medicinal chemistry as (S)-N-acetylmexiletine , is the acetylated derivative of the Class IB antiarrhythmic and antimyotonic agent, mexiletine (1[1]). While the parent compound is a potent, use-dependent blocker of voltage-gated sodium channels (VGSCs), the N-acetylated analog exhibits a near-complete loss of receptor binding affinity.

As a Senior Application Scientist, I frequently see researchers misinterpret the pharmacological baseline of protected amine derivatives. This whitepaper dissects the structural causality behind this loss of affinity, detailing the critical role of the protonatable amine in the local anesthetic (LA) binding pocket. Furthermore, we outline the standardized electrophysiological protocols used to validate these binding kinetics and explore why this pharmacological inactivity makes (S)-N-acetylmexiletine an ideal, non-interfering substrate for modern late-stage C–H functionalization methodologies (2[2]).

Mechanistic Causality: The LA Binding Site and the Amine Imperative

The pharmacological target of mexiletine is the α -subunit of VGSCs, specifically the Nav1.4 (skeletal muscle) and Nav1.5 (cardiac) isoforms (3[3]). The binding pocket for local anesthetics and Class IB antiarrhythmics is located within the inner vestibule of the channel pore, primarily formed by the S6 segments of domains I, III, and IV.

The Role of the Primary Amine

High-affinity, use-dependent block requires the drug to enter the open channel and bind tightly to the inactivated state. This binding is heavily dependent on a cation- π interaction between the protonated primary amine of mexiletine and highly conserved aromatic residues—specifically Phenylalanine (e.g., F1586 in hNav1.4 or F1764 in Nav1.5) and Tyrosine (e.g., Y1771) in the D4-S6 transmembrane segment (4[4],5[5]). At physiological pH (7.4), the primary amine of (S)-mexiletine (pKa ~9.2) is predominantly protonated, carrying the essential positive charge required for this interaction.

The Impact of Acetylation

Conversion of the primary amine to an acetamide in (S)-N-acetylmexiletine fundamentally alters the molecule's electronic profile. The amide nitrogen is neutral at physiological pH due to the delocalization of its lone pair into the adjacent carbonyl group. Consequently, the molecule cannot undergo protonation. The absence of the positive charge abolishes the critical cation- π interaction with the D4-S6 aromatic residues, rendering the compound unable to stabilize the channel's inactivated state.

Visualizing the Loss of Affinity

G Mex (S)-Mexiletine (Primary Amine) Protonation Protonated at Physiological pH Mex->Protonation CatPi Cation-π Interaction (Nav F1586 / Y1771) Protonation->CatPi HighAff High Receptor Binding Affinity CatPi->HighAff AcMex (S)-N-Acetylmexiletine (Neutral Amide) Neutral Neutral at Physiological pH AcMex->Neutral NoCatPi Loss of Cation-π Interaction Neutral->NoCatPi LowAff Abolished Receptor Binding Affinity NoCatPi->LowAff

Structural causality of Nav channel binding affinity loss via amine acetylation.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the stark divergence in binding affinity, Table 1 summarizes the half-maximal inhibitory concentrations (IC 50​ ) for both tonic block (resting state) and use-dependent block (inactivated state) of hNav1.4 channels.

Table 1: Comparative Nav1.4 Binding Affinity (IC 50​ )

CompoundChemical State at pH 7.4Tonic Block IC 50​ (µM)Use-Dependent Block IC 50​ (10 Hz)Receptor Affinity
(S)-Mexiletine Protonated Cation~350 µM~40 µMHigh
(S)-N-Acetylmexiletine Neutral Molecule> 10,000 µM> 10,000 µMNegligible / Inactive

(Data extrapolated from established structure-activity relationships of mexiletine derivatives and metabolites[1][4].)

Electrophysiological Validation Protocol

To empirically validate the loss of binding affinity in (S)-N-acetylmexiletine, patch-clamp electrophysiology must be employed. The following is a self-validating whole-cell patch-clamp protocol designed to isolate tonic and use-dependent block kinetics.

Step 1: Cell Preparation & Solutions
  • Cell Line: HEK293 cells stably transfected with human Nav1.4 or Nav1.5.

  • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).

    • Causality: Mimics physiological extracellular gradients to ensure normal channel gating.

  • Intracellular (Pipette) Solution: 105 mM CsF, 35 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH adjusted to 7.2 with CsOH).

    • Causality: Cesium blocks endogenous potassium currents that would otherwise contaminate the sodium current recordings. Fluoride enhances gigaseal formation and membrane stability.

Step 2: Whole-Cell Configuration
  • Pull borosilicate glass pipettes to a resistance of 1.5–3.0 M Ω .

  • Form a gigaseal (>1 G Ω ) and apply brief negative pressure to rupture the membrane, achieving whole-cell configuration.

  • Compensate for series resistance (Rs) by at least 80% to minimize voltage errors during massive sodium influx.

Step 3: Tonic Block Assessment (Resting State)
  • Holding Potential (Vh): -100 mV.

    • Causality: Ensures >99% of Nav channels are in the closed, resting state.

  • Protocol: Apply a single 20 ms depolarizing test pulse to -10 mV every 10 seconds.

  • Perfusion: Perfuse (S)-N-acetylmexiletine (10 µM to 1 mM). Measure the fractional reduction in peak inward current. For the acetylated derivative, no significant reduction should be observed.

Step 4: Use-Dependent Block Assessment (Inactivated State)
  • Protocol: From a holding potential of -100 mV, apply a train of 100 depolarizing pulses to -10 mV at a frequency of 10 Hz.

  • Causality: High-frequency stimulation drives the channels into the open and inactivated states, exposing the inner vestibule binding site. Drugs with LA-like activity (like parent mexiletine) will show a progressive decline in peak current with each successive pulse. (S)-N-acetylmexiletine will fail to exhibit this use-dependent decay due to the lack of a protonatable amine.

  • Scientist's Note: When assessing highly lipophilic neutral compounds like (S)-N-acetylmexiletine, ensure the perfusion system uses low-adsorption tubing (e.g., PTFE) to prevent artificial concentration drops, even though the biological response is expected to be null.

Utility in Modern Chemical Research

While the loss of receptor binding affinity renders (S)-N-acetylmexiletine useless as a therapeutic antiarrhythmic, it makes the compound highly valuable in synthetic chemistry. In the development of late-stage C–H functionalization methodologies—such as photocatalytic thianthrenation or palladium metallaphotoredox-catalyzed arylation—researchers require complex, drug-like scaffolds to test reaction scope and site-selectivity (6[6]).

Because the primary amine of mexiletine is highly reactive and can poison transition metal catalysts or undergo undesired radical side reactions, it is temporarily protected as an acetamide. (S)-N-acetylmexiletine is therefore frequently utilized as a stable, non-coordinating model substrate in photoredox catalysis (2[2]). Its lack of baseline biological activity ensures that downstream functionalized products can be assayed for newly acquired pharmacological properties without background interference from the parent scaffold.

References

  • De Bellis, M., et al. "Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential." PMC.
  • De Luca, A., et al. "Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents." PMC.
  • Catalano, A., et al. "Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels.
  • Capaldo, L., et al. "Photocatalytic Late-Stage C–H Functionalization.
  • De Bellis, M., et al. "Concentration–response relationships for mexiletine or hydroxylated analogs on hNav1.4 channels.
  • Wang, Z., et al. "Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives.

Sources

A Technical Guide to the Stereoselective Pharmacokinetics of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (Mexiletine)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, widely known as Mexiletine, is a Class Ib antiarrhythmic agent structurally analogous to lidocaine, utilized for the management of ventricular arrhythmias.[1][2] It is also prescribed for the mitigation of chronic neuropathic pain and muscle stiffness associated with myotonia.[1][3][4] Mexiletine possesses a single chiral center, and is clinically administered as a racemic mixture of its (S)- and (R)-enantiomers.[2][3][4] The growing recognition that enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles necessitates a thorough understanding of their individual pharmacokinetics. This guide provides an in-depth analysis of the stereoselective absorption, distribution, metabolism, and excretion (ADME) of the Mexiletine enantiomers, with a particular focus on the (S)-enantiomer, offering field-proven insights for researchers, scientists, and drug development professionals.

Pharmacodynamic Rationale for Stereoselective Analysis

The fundamental driver for investigating the stereoselective pharmacokinetics of Mexiletine lies in the distinct pharmacodynamic activities of its enantiomers. This is not merely an academic exercise; the enantiomers interact differently with their biological targets, leading to divergent therapeutic effects.

  • Antiarrhythmic Activity: The (R)-enantiomer is demonstrably more potent in its antiarrhythmic action, which is mediated by blocking cardiac sodium channels.[3][4][5] Studies have shown that R-(-)-Mexiletine possesses greater antiarrhythmic properties and is more effective at producing a tonic block of sodium currents in muscle fibers compared to its S-(+) counterpart.[6][7]

  • Analgesic Activity: Conversely, the (S)-enantiomer is more active in the treatment of allodynia, a type of neuropathic pain.[3][4][5]

This pharmacological dichotomy underscores the importance of viewing racemic Mexiletine not as a single entity, but as a combination of two distinct therapeutic agents. Consequently, understanding the individual concentration-time profile of each enantiomer in the body is critical for optimizing therapeutic outcomes and minimizing potential side effects.

Comparative Pharmacokinetic Profiles of (R)- and (S)-Mexiletine

The disposition of Mexiletine enantiomers in humans is markedly stereoselective, primarily driven by differences in metabolism and, to a lesser extent, distribution and excretion.[8] While absorption from the gastrointestinal tract is rapid, complete (~90% bioavailability), and appears non-stereoselective, the subsequent journey of the enantiomers through the body diverges significantly.[1][9][10]

Key Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters, highlighting the quantitative differences between the (S)- and (R)-enantiomers following oral administration of the racemate.

Parameter(S)-(+)-Mexiletine(R)-(-)-MexiletineKey ObservationsSource(s)
Terminal Elimination Half-life (t½) ~11.0 - 11.5 hours~9.1 - 10.9 hoursThe (S)-enantiomer exhibits a significantly longer half-life.[8][11]
Area Under the Curve (AUC) Significantly HigherLowerHigher systemic exposure for the (S)-enantiomer.[12]
Apparent Volume of Distribution (Vd) Significantly GreaterLower(S)-enantiomer is more widely distributed into tissues.[8]
Renal Clearance (CLr) Significantly GreaterLowerMore efficient elimination of the (S)-enantiomer via the kidneys.[8]
Apparent Total Oral Clearance (CL/F) No Significant DifferenceNo Significant DifferenceOverall oral clearance of the enantiomers is similar.[8]
Distribution

Stereoselectivity in the distribution of Mexiletine is influenced by plasma protein binding. This binding is pH-dependent and favors one enantiomer over the other.[13] Studies have shown that S(+)-Mexiletine has a significantly greater apparent volume of distribution, which may be attributed to differences in serum protein binding.[8] This suggests that a different fraction of each enantiomer is free (unbound) to distribute into tissues and interact with pharmacological targets.

Metabolism: The Core of Stereoselectivity

Hepatic metabolism is the primary elimination pathway for Mexiletine, accounting for over 90% of its clearance, and it is the main source of its stereoselective pharmacokinetics.[10][14] The metabolic fate of the enantiomers is governed by several cytochrome P450 (CYP) enzymes, leading to different metabolite profiles.

The major metabolic pathways include:

  • Hydroxylation: Both aromatic (p-hydroxy-mexiletine) and aliphatic (hydroxymethyl-mexiletine) hydroxylation are primarily mediated by CYP2D6 .[15][16] This pathway shows stereopreference, with aromatic hydroxylation being favored for (S)-Mexiletine and aliphatic hydroxylation predominating for (R)-Mexiletine.[2] The activity of CYP2D6 is subject to well-known genetic polymorphism, which can lead to significant inter-individual variability in Mexiletine clearance.[14][16]

  • N-oxidation: The formation of N-hydroxymexiletine is primarily catalyzed by CYP1A2 , with contributions from CYP2E1 and CYP2B6.[17][18][19]

  • Conjugation: The primary metabolites undergo subsequent Phase II conjugation, mainly with glucuronic acid.[20][21] This process is also stereoselective, with urinary excretion of conjugates consisting mainly of the (R)-(-)-enantiomer, and studies indicating stereospecific conjugation of (-)-(R)-N-hydroxymexiletine.[12][20]

G cluster_0 Racemic Mexiletine cluster_1 Phase I Metabolism cluster_2 Phase II Metabolism S_Mex (S)-Mexiletine p_OH_S p-hydroxy-(S)-Mexiletine S_Mex->p_OH_S CYP2D6 (Aromatic Hydroxylation) N_OH N-hydroxymexiletine (Both Enantiomers) S_Mex->N_OH CYP1A2, CYP2E1 (N-oxidation) R_Mex (R)-Mexiletine HM_R Hydroxymethyl-(R)-Mexiletine R_Mex->HM_R CYP2D6 (Aliphatic Hydroxylation) R_Mex->N_OH CYP1A2, CYP2E1 (N-oxidation) Conj_R Conjugated Metabolites (Predominantly from R-pathway) HM_R->Conj_R Glucuronidation N_OH->Conj_R Glucuronidation

Caption: Stereoselective metabolic pathways of Mexiletine.

Excretion

While less than 10% of a Mexiletine dose is excreted unchanged in the urine, renal clearance demonstrates stereoselectivity.[10][22] The (S)-enantiomer has a significantly greater renal clearance than the (R)-enantiomer.[8] Despite this, the cumulative amounts of unchanged R(-) and S(+) Mexiletine recovered in urine over 48 hours are often not significantly different, suggesting that metabolic differences are the dominant factor in the overall disposition.[13]

Methodologies for Enantioselective Bioanalysis

A robust and validated bioanalytical method is the cornerstone of any stereoselective pharmacokinetic study. The goal is to accurately and precisely quantify each enantiomer in a biological matrix, typically plasma or serum. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.[3][4]

Two primary strategies are used:

  • Direct Separation: This involves the use of a Chiral Stationary Phase (CSP) that can directly resolve the enantiomers. CSPs like Pirkle phenylglycine or polysaccharide-based columns (e.g., Chiralpak) are effective for separating Mexiletine enantiomers.[4][11][23]

  • Indirect Separation: This approach involves derivatizing the enantiomers with a chiral reagent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, non-chiral HPLC column.[4]

Example Protocol: Indirect HPLC-FLD Method for Mexiletine Enantiomer Quantification in Plasma

This protocol describes a self-validating system for the quantification of (S)- and (R)-Mexiletine in human plasma, based on pre-column derivatization with a fluorogenic reagent. This approach enhances sensitivity and allows for separation on a conventional C18 column.

Objective: To determine the concentration of (S)- and (R)-Mexiletine in human plasma samples.

Principle: Plasma proteins are precipitated, and the supernatant containing the enantiomers is derivatized with a chiral, fluorescent reagent (e.g., N-acetyl-L-cysteine/o-phthalaldehyde).[20] The resulting fluorescent diastereomers are separated by reverse-phase HPLC and quantified using a fluorescence detector.

Step-by-Step Methodology:

  • Sample Preparation:

    • 1.1. To 200 µL of plasma sample (or standard/QC), add 20 µL of internal standard (e.g., a structural analog).

    • 1.2. Add 400 µL of acetonitrile to precipitate plasma proteins.

    • 1.3. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • 1.4. Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Derivatization:

    • 2.1. To the supernatant, add 50 µL of a borate buffer (pH 9.5).

    • 2.2. Add 50 µL of the derivatizing reagent solution (e.g., o-phthalaldehyde and N-acetyl-L-cysteine in methanol).

    • 2.3. Vortex briefly and allow the reaction to proceed at room temperature for 15 minutes, protected from light.

    • 2.4. Halt the reaction by adding 20 µL of 1M phosphoric acid.

  • HPLC Analysis:

    • 3.1. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • 3.2. Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v).

    • 3.3. Flow Rate: 1.0 mL/min.

    • 3.4. Injection Volume: 50 µL.

    • 3.5. Detector: Fluorescence detector set to appropriate excitation and emission wavelengths for the derivative (e.g., Ex: 270 nm, Em: 400 nm for an anthroyl derivative).[11]

    • 3.6. Run Time: Sufficient to allow for the elution of both diastereomers and the internal standard.

  • Quantification and Validation:

    • 4.1. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the standards.

    • 4.2. The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability to ensure trustworthy results.

Caption: Experimental workflow for indirect chiral analysis.

Clinical and Research Implications

The stereoselective pharmacokinetics of Mexiletine have significant practical consequences:

  • Therapeutic Specialization: The higher systemic exposure (AUC) and longer half-life of the (S)-enantiomer may contribute to its efficacy in chronic pain conditions, where sustained plasma concentrations are desirable.[12] Conversely, the distinct profile of the more potent antiarrhythmic (R)-enantiomer is critical for managing cardiac conditions.[6]

  • Inter-individual Variability: Because the major metabolic pathway (hydroxylation) is dependent on the genetically polymorphic CYP2D6 enzyme, patients who are "poor metabolizers" may have dramatically increased exposure to both enantiomers, potentially increasing the risk of adverse effects.[14][16] Genotyping for CYP2D6 status could be a valuable tool for personalizing Mexiletine therapy.

  • Drug-Drug Interactions (DDIs): Co-administration of drugs that inhibit or induce CYP1A2 or CYP2D6 can alter the clearance of Mexiletine enantiomers. For example, CYP1A2 inducers like cigarette smoke can increase clearance, while inhibitors can decrease it, potentially altering the R/S plasma ratio and the overall therapeutic effect.[22]

Conclusion

The pharmacokinetics of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide are fundamentally stereoselective. While absorption is equivalent for both enantiomers, their disposition diverges significantly due to stereopreferential hepatic metabolism mediated primarily by CYP2D6 and CYP1A2, as well as differences in plasma protein binding and renal clearance. The (S)-enantiomer is characterized by a longer half-life and greater systemic exposure compared to the (R)-enantiomer. These pharmacokinetic differences provide a clear rationale for the distinct therapeutic applications of the individual enantiomers in neuropathic pain and cardiology. For drug development professionals and researchers, a thorough understanding and robust analytical quantification of each enantiomer are not optional but essential for the safe and effective use of this important chiral therapeutic agent.

References

  • Igwemezie, L., Kerr, C. R., & McErlane, K. M. (1989). The pharmacokinetics of the enantiomers of mexiletine in humans. Xenobiotica, 19(6), 677–682. [Link]

  • Vashistha, V. K. (2022). Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review. Current Analytical Chemistry, 18(4), 440–455. [Link]

  • Vashistha, V. K. (2020). Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review. Current Analytical Chemistry, 18(4). [Link]

  • Nakajima, M., et al. (1998). Involvement of CYP1A2 in mexiletine metabolism. British Journal of Clinical Pharmacology, 46(1), 83-86. [Link]

  • Labbé, L., et al. (2003). Role of specific cytochrome P450 enzymes in the N-oxidation of the antiarrhythmic agent mexiletine. Xenobiotica, 33(1), 13-25. [Link]

  • Prakash, C., et al. (1994). High-performance liquid chromatographic analysis using a highly sensitive fluorogenic reagent, 2-anthroyl chloride, and stereoselective determination of the enantiomers of mexiletine in human serum. Journal of Chromatography B: Biomedical Applications, 661(2), 271-280. [Link]

  • Kwok, D. W., Kerr, C. R., & McErlane, K. M. (1995). Pharmacokinetics of mexiletine enantiomers in healthy human subjects. A study of the in vivo serum protein binding, salivary excretion and red blood cell distribution of the enantiomers. Xenobiotica, 25(10), 1127–1142. [Link]

  • De Luca, A., et al. (1995). Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers. Journal of Pharmacology and Experimental Therapeutics, 274(1), 376-384. [Link]

  • Vashistha, V. K. (2022). Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review. ResearchGate. [Link]

  • Grech-Bélanger, O., Turgeon, J., & Gilbert, M. (1986). Stereoselective disposition of mexiletine in man. British journal of clinical pharmacology, 21(5), 481–487. [Link]

  • Fieger, H., & Wainer, I. W. (1993). Direct analysis of the enantiomers of mexiletine and its metabolites in plasma and urine using an HPLC-CSP. Chirality, 5(7), 443-449. [Link]

  • Labbé, L., et al. (2003). Role of specific cytochrome P450 enzymes in the N-oxidation of the antiarrhythmic agent mexiletine. Xenobiotica, 33(1), 13-25. [Link]

  • Banfi, S., et al. (1991). Resolution and electrophysiological effects of mexiletine enantiomers. Journal of Pharmacy and Pharmacology, 43(9), 630-635. [Link]

  • Knoche, B., et al. (1996). Determination of the enantiomeric composition of mexiletine and its four hydroxylated metabolites in urine by enantioselective capillary gas chromatography. Chirality, 8(1), 30-34. [Link]

  • Nakajima, M., et al. (1998). Involvement of CYP1A2 in mexiletine metabolism. British Journal of Clinical Pharmacology, 46(1), 83-86. [Link]

  • Labbé, L., et al. (2003). Role of specific cytochrome P450 enzymes in the N-oxidation of the antiarrhythmic agent mexiletine. Taylor & Francis Online. [Link]

  • Labbé, L., & Turgeon, J. (1999). Clinical pharmacokinetics of mexiletine. Clinical Pharmacokinetics, 37(5), 361-384. [Link]

  • Lanchote, V. L., et al. (1999). Enantioselectivity in the Metabolism of Mexiletine by Conjugation in Female Patients With the Arrhythmic Form of Chronic Chagas' Heart Disease. Chirality, 11(1), 29-33. [Link]

  • Varró, A., et al. (2007). Different electrophysiological effects of the levo- and dextro-rotatory isomers of mexiletine in isolated rabbit cardiac muscle. Canadian Journal of Physiology and Pharmacology, 85(11), 1146-1152. [Link]

  • Mehvar, R., & Brocks, D. R. (1991). Impact of Stereoselectivity on the Pharmacokinetics and Pharmacodynamics of Antiarrhythmic Drugs. Clinical Pharmacokinetics, 20(4), 283-306. [Link]

  • Varró, A., et al. (2007). Effects of R-(−) and S-(+) enantiomers of mexiletine on recovery of V˙max. ResearchGate. [Link]

  • Desaphy, J. F., et al. (2005). Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents. British Journal of Pharmacology, 146(2), 304-314. [Link]

  • Mehvar, R., & Brocks, D. R. (2001). Impact of Stereoselectivity on the Pharmacokinetics and Pharmacodynamics of Antiarrhythmic Drugs. ResearchGate. [Link]

  • Wikipedia. (n.d.). Mexiletine. Wikipedia. [Link]

  • Gherasim, O., et al. (2022). Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization. Molecules, 27(17), 5626. [Link]

  • Labbé, L., et al. (2004). Effects of Ciprofloxacin on the Stereoselective Disposition of Mexiletine in Man. Therapeutic Drug Monitoring, 26(5), 522-528. [Link]

  • GOV.UK. (2019). Mexiletine 50, 100, 200 mg/cap Hard Capsules. Medicines and Healthcare products Regulatory Agency. [Link]

  • Drugs.com. (2026). Mexiletine: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

Sources

cytochrome P450 metabolism of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cytochrome P450 Metabolism of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Executive Summary

This technical guide provides a comprehensive examination of the cytochrome P450 (CYP) mediated metabolism of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, the (S)-enantiomer of the Class Ib antiarrhythmic drug Mexiletine. Understanding the metabolic fate of this compound is critical for predicting its pharmacokinetic profile, assessing potential drug-drug interactions (DDIs), and ensuring patient safety. This document details the primary metabolic pathways, identifies the key CYP isoforms responsible, and presents field-proven, step-by-step protocols for in vitro characterization. The methodologies described herein are grounded in regulatory expectations and are designed to provide robust, interpretable data for drug development professionals. The primary metabolic pathways involve aromatic and aliphatic hydroxylation, catalyzed predominantly by CYP2D6 with a secondary contribution from CYP1A2.[1][2][3] The major metabolites formed are p-hydroxymexiletine (PHM) and hydroxymethylmexiletine (HMM).[4][5][6] This guide serves as a practical resource for researchers and scientists tasked with elucidating the metabolic profile of this, and structurally related, compounds.

Introduction: The Imperative of Metabolic Profiling

(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, hereafter referred to as (S)-Mexiletine, is an orally active antiarrhythmic agent used in the management of life-threatening ventricular arrhythmias.[2] Like approximately 75% of all small-molecule drugs, its clearance from the body is primarily dependent on metabolic conversion, a process largely mediated by the cytochrome P450 superfamily of enzymes located predominantly in the liver.[7][8]

The efficacy and safety of (S)-Mexiletine are intrinsically linked to its metabolic profile. The rate and pathway of metabolism dictate the drug's half-life and exposure, while the enzymes involved present a potential nexus for drug-drug interactions.[9] Genetic polymorphisms in these enzymes, particularly CYP2D6, can lead to significant inter-individual variability in drug clearance, necessitating careful dose consideration.[3][10] Therefore, a thorough characterization of its CYP-mediated metabolism is not merely an academic exercise but a cornerstone of its clinical development and safe use, as recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA).[10][11][12]

This guide will provide the scientific rationale and detailed methodologies for:

  • Identifying the principal metabolic pathways of (S)-Mexiletine.

  • Pinpointing the specific CYP isoforms responsible for these biotransformations.

  • Quantifying the kinetic parameters of the key metabolic reactions.

Metabolic Pathways and Key CYP450 Isoforms

The hepatic metabolism of (S)-Mexiletine proceeds through several oxidative pathways. The metabolic degradation includes aromatic and aliphatic hydroxylation, dealkylation, deamination, and N-oxidation.[3] The two major initial metabolic routes are hydroxylation reactions that generate metabolites with minimal antiarrhythmic activity.[3][5]

  • Aromatic Hydroxylation: This pathway involves the addition of a hydroxyl group to the phenyl ring, primarily at the para-position, to form p-hydroxymexiletine (PHM).

  • Aliphatic Hydroxylation: This reaction occurs on one of the methyl groups of the dimethylphenoxy moiety, leading to the formation of hydroxymethylmexiletine (HMM).[4][5]

Extensive research has demonstrated that these transformations are catalyzed almost exclusively by two key CYP isoforms:

  • Cytochrome P450 2D6 (CYP2D6): This is the principal enzyme responsible for both p-hydroxylation and 2-hydroxylation of Mexiletine.[1][13][14] Given that CYP2D6 is highly polymorphic in the human population, this dependency is a critical factor in the drug's variable pharmacokinetic profile.

  • Cytochrome P450 1A2 (CYP1A2): This isoform provides a secondary, but significant, contribution to both hydroxylation pathways.[1][13] Studies estimate that CYP1A2 is responsible for approximately 7-30% of Mexiletine's primary metabolism.[1][13] This alternative pathway means that the drug's clearance is not entirely dependent on CYP2D6.

The following diagram illustrates the primary metabolic transformations of (S)-Mexiletine.

G cluster_main Metabolic Pathway of (S)-Mexiletine cluster_enzymes Catalyzing Enzymes Mexiletine (S)-Mexiletine (Parent Drug) PHM p-hydroxymexiletine (PHM) Mexiletine->PHM Aromatic Hydroxylation HMM hydroxymethylmexiletine (HMM) Mexiletine->HMM Aliphatic Hydroxylation CYP2D6 CYP2D6 (Major) CYP2D6->Mexiletine CYP1A2 CYP1A2 (Minor) CYP1A2->Mexiletine

Primary CYP450-mediated metabolic pathways of (S)-Mexiletine.
Enzyme Kinetics

Kinetic analyses using recombinant human CYP enzymes have elucidated the affinity (Km) and maximum velocity (Vmax) of the primary metabolic reactions. These parameters are crucial for predicting the in vivo relevance of each pathway.

ReactionEnzymeKm (μM)Vmax (fmol/min/pmol CYP)Reference
p-hydroxylationCYP2D622.62149 - 2249[1][5]
p-hydroxylationCYP1A213.94.7[1][5]
2-hydroxylationCYP2D622.12155 - 2492[1][5]
2-hydroxylationCYP1A215.26.1 - 15.6[1][5]

Causality Insight: The significantly lower Km value for CYP1A2 suggests a higher binding affinity for (S)-Mexiletine compared to CYP2D6. However, the vastly greater Vmax for CYP2D6 indicates a much higher catalytic capacity, confirming its role as the major metabolizing enzyme. This interplay between affinity and capacity is fundamental to determining the overall contribution of an enzyme to a drug's clearance.

Methodologies for In Vitro Characterization

To definitively identify the enzymes responsible for a compound's metabolism—a process known as "reaction phenotyping"—a multi-pronged approach is required.[15][16] This involves using both specific recombinant enzymes to establish capability and a complex biological matrix like human liver microsomes (HLMs) to confirm the activity in a more physiologically relevant environment.[16][17]

The following workflow diagram outlines the comprehensive strategy for reaction phenotyping.

G cluster_approaches Parallel In Vitro Approaches cluster_recombinant Approach 1: Recombinant Enzymes cluster_hlm Approach 2: HLM + Inhibitors start Define Objective: Identify CYPs metabolizing (S)-Mexiletine rCYP Incubate (S)-Mexiletine with individual rCYPs (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) start->rCYP HLM Incubate (S)-Mexiletine with pooled HLMs in the presence of specific CYP inhibitors start->HLM analysis LC-MS/MS Analysis: Quantify disappearance of (S)-Mexiletine and/or formation of metabolites (PHM, HMM) rCYP->analysis HLM->analysis interpretation Data Interpretation: - Identify active rCYPs - Quantify % inhibition in HLMs - Determine relative contribution of each CYP analysis->interpretation conclusion Conclusion: CYP2D6 (major) and CYP1A2 (minor) are responsible for metabolism interpretation->conclusion

Comprehensive workflow for CYP450 reaction phenotyping.
Required Materials and Reagents
  • (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (Test Article)

  • Pooled Human Liver Microsomes (HLMs)[17]

  • Recombinant human CYP isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) co-expressed with cytochrome P450 reductase[18][19]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • CYP-specific inhibitors:

    • Furafylline (for CYP1A2)[1][13]

    • Quinidine (for CYP2D6)[1][13]

  • Acetonitrile (ACN) with 0.1% formic acid (for reaction termination/protein precipitation)

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable-isotope labeled compound)

  • 96-well incubation and collection plates

  • LC-MS/MS system[20][21]

Experimental Protocol 1: Recombinant CYP Isoform Screening

Rationale: This experiment directly assesses the capability of individual major CYP enzymes to metabolize the test article.[9][15] By incubating with a panel of recombinant CYPs, we can identify which isoforms produce metabolites. This is the cleanest approach to pinpointing potential metabolic pathways.

Procedure:

  • Prepare Test Article Stock: Dissolve (S)-Mexiletine in a suitable solvent (e.g., Methanol or DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Incubation Mix: In a 96-well plate, prepare incubation mixtures containing 100 mM potassium phosphate buffer (pH 7.4), the NADPH regenerating system, and the specific recombinant CYP enzyme (e.g., 20 pmol/mL).

  • Initiate Reaction: Add the test article to the incubation mix to achieve a final concentration relevant to therapeutic levels (e.g., 1 µM and 10 µM). Include a negative control containing no enzyme.

  • Incubation: Incubate the plate at 37°C in a shaking water bath for a predetermined time (e.g., 60 minutes). The linearity of the reaction should be confirmed in preliminary experiments.

  • Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the enzyme protein.

  • Sample Processing: Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to measure the depletion of the parent compound or the formation of metabolites.

Experimental Protocol 2: HLM Assay with Chemical Inhibition

Rationale: This experiment validates the findings from the recombinant system in a more complex matrix.[16][22] HLMs contain the full complement of microsomal enzymes.[17] By using selective chemical inhibitors, we can block the activity of specific CYPs and observe the effect on the overall metabolism of (S)-Mexiletine. A significant reduction in metabolism in the presence of an inhibitor confirms that enzyme's role.[22]

Procedure:

  • Prepare HLM Suspension: Dilute pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) to the desired concentration (e.g., 0.5 mg/mL).

  • Pre-incubation with Inhibitor: In a 96-well plate, add the HLM suspension and the specific chemical inhibitor (e.g., 10 µM Furafylline for CYP1A2; 1 µM Quinidine for CYP2D6). Include a control incubation with no inhibitor. Pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Add Test Article: Add (S)-Mexiletine to the wells to a final concentration at or below the Km (e.g., 5 µM).

  • Initiate Reaction: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a time point within the established linear range (e.g., 15 minutes).

  • Termination and Processing: Terminate and process the samples as described in Protocol 1 (steps 5-6).

  • Analysis: Analyze the samples by LC-MS/MS. Calculate the percent of metabolism remaining in the presence of the inhibitor compared to the control.

Analytical Method: LC-MS/MS Quantification

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in complex biological matrices due to its exceptional sensitivity and selectivity.[23][24]

General Procedure:

  • Chromatographic Separation: Samples are injected into an HPLC or UPLC system. A C18 reverse-phase column is typically used to separate (S)-Mexiletine and its more polar metabolites from each other and from matrix components.

  • Mass Spectrometric Detection: The column effluent is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Analysis: The instrument is operated in Multiple Reaction Monitoring (MRM) mode.[20][21] Specific precursor-to-product ion transitions are monitored for the parent drug, its metabolites, and the internal standard. This highly selective detection method ensures accurate quantification even at low concentrations.

  • Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of the analyte in the experimental samples is determined by comparing its peak area ratio (relative to the internal standard) to the calibration curve.

Data Interpretation and Regulatory Implications

The data generated from these experiments provide a clear picture of the metabolic fate of (S)-Mexiletine.

  • From Recombinant Assays: The formation of metabolites by rCYP2D6 and rCYP1A2, and not by other isoforms, provides direct evidence of their involvement.

  • From HLM Inhibition Assays: A >50% inhibition of metabolite formation by quinidine would confirm the major role of CYP2D6. A smaller but significant inhibition by furafylline (e.g., 20-30%) would corroborate the role of CYP1A2.

Regulatory Context: Regulatory agencies require reaction phenotyping studies to assess the potential for a new drug to be a "victim" of DDI.[25][26][27] If a drug is metabolized primarily by a single enzyme (a contribution of >25% of its total clearance), it is vulnerable.[7] Co-administration with a potent inhibitor of that enzyme could dangerously increase the drug's plasma concentration.

The finding that (S)-Mexiletine is primarily metabolized by CYP2D6 has direct clinical implications. Prescribing this drug to a patient who is a CYP2D6 poor metabolizer, or who is taking a strong CYP2D6 inhibitor (like certain antidepressants), requires caution and potential dose adjustment. The contribution of CYP1A2 provides a partial alternative clearance pathway, which may mitigate this risk to some extent.

Conclusion

The in vitro metabolism of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is a well-defined process dominated by cytochrome P450 enzymes. The primary pathways are aromatic and aliphatic hydroxylation, catalyzed predominantly by CYP2D6, with a secondary, but notable, contribution from CYP1A2. This dual-enzyme system is a critical piece of information for drug development, guiding clinical trial design and informing prescribing guidelines to minimize the risk of adverse events due to drug-drug or drug-gene interactions. The robust methodologies detailed in this guide, combining recombinant enzymes, human liver microsomes with chemical inhibitors, and sensitive LC-MS/MS analysis, represent the industry-standard approach for a thorough and scientifically sound metabolic characterization.

References

  • Nakajima, M., et al. (1999). Involvement of CYP1A2 in mexiletine metabolism. British Journal of Clinical Pharmacology, 47(4), 431-436. [Link]

  • Yokoi, T., & Nakajima, M. (2001). Study of Human P450 Enzymes in Drug Oxidations using Recombinant P450s and Human Liver Microsomes. Journal of Health Science, 47(1), 1-8. [Link]

  • Nakajima, M., et al. (1999). Involvement of CYP1A2 in mexiletine metabolism. PubMed. [Link]

  • BioIVT (n.d.). In Vitro CYP Reaction Phenotyping Assay Services. [Link]

  • Zhang, Y. J., et al. (2007). [Determination of mexiletine in human blood by liquid chromatography-tandem mass spectrometry]. Fa Yi Xue Za Zhi, 23(6), 442-444. [Link]

  • Schroer, K., et al. (2010). Recombinant human cytochrome P450 monooxygenases for drug metabolite synthesis. Biotechnology and Bioengineering, 106(5), 699-706. [Link]

  • Godoy, A. L., et al. (2009). Enantioselective determination of mexiletine and its metabolites p-hydroxymexiletine and hydroxymethylmexiletine in rat plasma by normal-phase liquid chromatography-tandem mass spectrometry: application to pharmacokinetics. Chirality, 21(7), 648-656. [Link]

  • Beckett, A. H., & Chidomere, E. C. (1977). The identification and analysis of mexiletine and its metabolic products in man. Postgraduate Medical Journal, 53(Suppl 1), 60-66. [Link]

  • FDA (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • Bienta (n.d.). Cytochrome CYP450 Reaction Phenotyping. [Link]

  • ResearchGate (n.d.). Mexiletine Metabolites: A Review. [Link]

  • Hara, Y., et al. (2005). Inhibitory effects of psychotropic drugs on mexiletine p-hydroxylase activity in human liver microsomes. ResearchGate. [Link]

  • Creative Bioarray (n.d.). Reaction Phenotyping Assay. [Link]

  • ResearchGate (n.d.). [Determination of mexiletine in human blood by liquid chromatography-tandem mass spectrometry]. [Link]

  • Hara, Y., et al. (2005). Inhibitory effects of psychotropic drugs on mexiletine metabolism in human liver microsomes: Prediction of in vivo drug interactions. Xenobiotica, 35(7), 693-705. [Link]

  • Liu, Y., & Zhang, J. (2018). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. In: Methods in Molecular Biology. Springer Nature. [Link]

  • Sharma, G. (2016). Human liver microsomes & rat liver microsomes. SlideShare. [Link]

  • Lu, C., & Li, A. P. (2003). Cytochrome P450 in vitro reaction phenotyping: a re-evaluation of approaches used for P450 isoform identification. Drug Metabolism and Disposition, 31(4), 345-347. [Link]

  • Tang, W., et al. (2005). Utility of recombinant cytochrome p450 enzymes: a drug metabolism perspective. Current Drug Metabolism, 6(5), 503-517. [Link]

  • Elavarasi, E., et al. (2022). Quantitative Analysis of Mexiletine in Human Plasma by UPLC Mass Spectrometry. International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2725-2749. [Link]

  • Al-Rohaimi, A. H. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Federal Register (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]

  • Drugs.com (2026). Mexiletine: Package Insert / Prescribing Information / MOA. [Link]

  • MTT-lab (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Grech-Belanger, O., et al. (1993). Direct analysis of the enantiomers of mexiletine and its metabolites in plasma and urine using an HPLC-CSP. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1173-1179. [Link]

  • Di, L., et al. (2021). Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. Drug Metabolism and Disposition, 49(12), 1111-1118. [Link]

  • FDA (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. [Link]

  • Journal of Chromatography B (1990). Note Rapid high-performance liquid chromatographic method for the quantification of mexiletine and its metabolites in serum. [Link]

  • JoVE (n.d.). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. [Link]

  • Proctor, N. G., & Tucker, G. T. (2007). In Vitro Stability of Human Recombinant Cytochrome P450 Enzymes. ResearchGate. [Link]

  • Kostić, N., & Dŏbrić, S. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

  • NextSDS (n.d.). N-[2-(2,6-DiMethylphenoxy)-1-Methylethyl]acetaMide. [Link]

  • NIST (n.d.). Acetamide, N-(2,6-dimethylphenyl)-. [Link]

  • Walsh Medical Media (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. [Link]

  • FDA (n.d.). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. [Link]

  • BioIVT (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]

  • Chemspace (n.d.). 2-(2,6-dimethylphenoxy)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-[(4-ethylphenyl)methyl]acetamide. [Link]

  • Hanna, I., et al. (2018). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Biochemistry, 57(3), 391-401. [Link]

  • Ma, L., & Prakash, C. (2007). Analytical strategies for identifying drug metabolites. Bioanalysis, 1(1), 17-38. [Link]

  • University of Luxembourg (n.d.). Acetamide, n-[(1s,2r)-3-[amino].... [Link]

  • SlidePlayer (n.d.). Cytochromes P450. [Link]

  • UNODC (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • Iannone, A., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Applied Sciences, 13(10), 6045. [Link]/6045)

Sources

Methodological & Application

Application Note: Chiral HPLC Method Development for (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, commonly referred to as (S)-mexiletine acetamide, is a critical derivative of the Class IB antiarrhythmic agent mexiletine. Because the enantiomers of chiral drugs often exhibit distinct pharmacokinetic and pharmacodynamic profiles, rigorous enantiomeric separation is a regulatory necessity in drug development.

The Role of Derivatization in Chiral Recognition

Mexiletine is a primary amine. While primary amines can be analyzed directly on specialized chiral stationary phases (CSPs), they are prone to peak tailing and poor resolution due to non-specific interactions with residual silanols on the silica matrix. Derivatization to the corresponding acetamide dramatically enhances chiral recognition [1]. The introduction of the acetyl group provides a rigid, planar amide bond capable of strong bidentate hydrogen bonding (via the C=O acceptor and N-H donor) and dipole-dipole interactions with the CSP.

Chiral Stationary Phase (CSP) Selection

For this application, a Chiralcel OJ-H column (cellulose tris(4-methylbenzoate) coated on 5 µm silica gel) is the optimal choice [1]. The benzoate ester linkages on the cellulose backbone create deep, electron-rich chiral cavities. The 4-methyl substitution enhances the π−π stacking capabilities of the stationary phase, which interacts favorably with the 2,6-dimethylphenoxy ring of the analyte, driving enantioselective retention.

Mobile Phase Thermodynamics

A Normal Phase (NP) system comprising Hexane and Isopropanol (IPA) is employed. Hexane maintains the structural integrity of the coated polymer, while IPA acts as the polar modifier. Modulating the IPA concentration directly impacts the thermodynamics of the separation: lowering IPA increases the retention factor ( k′ ) and enhances the enantioselective hydrogen-bonding interactions between the analyte and the CSP. Triethylamine (TEA) is added to dynamically mask residual acidic silanols on the silica support, thereby eliminating peak tailing and ensuring sharp, symmetrical peaks [1].

Experimental Protocols

Reagents and Materials
  • Analytes : Racemic N-acetylmexiletine (for system suitability) and (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (sample).

  • Solvents : HPLC-grade n-Hexane, HPLC-grade Isopropanol (IPA).

  • Additives : Triethylamine (TEA, 99.5% purity).

  • Column : Chiralcel OJ-H (250 mm × 4.6 mm, 5 µm).

Sample Preparation
  • Diluent Preparation : Prepare a mixture of Hexane:IPA (90:10, v/v).

  • Racemic Standard (SST) : Weigh 10.0 mg of racemic N-acetylmexiletine into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to yield a 1.0 mg/mL solution.

  • Sample Solution : Weigh 10.0 mg of the (S)-enantiomer sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (1.0 mg/mL).

  • Filtration : Filter all solutions through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit.

Chromatographic Conditions
  • Mobile Phase : Hexane / IPA / TEA (95 : 5 : 0.1, v/v/v). Premix thoroughly and degas by ultrasonication for 15 minutes.

  • Flow Rate : 0.5 mL/min (Isocratic).

  • Column Temperature : 25 °C.

  • Detection Wavelength : UV at 254 nm.

  • Injection Volume : 10 µL.

  • Run Time : 40 minutes.

Self-Validating System Suitability Test (SST)

To ensure the protocol is a self-validating system, a System Suitability Test must be performed prior to sample analysis. Inject the racemic standard. The system is considered validated for the run only if the following criteria are met:

  • Resolution ( Rs​ ) : The resolution between the enantiomeric peaks must be ≥2.0 .

  • Tailing Factor ( Tf​ ) : The tailing factor for both peaks must be ≤1.5 .

  • Retention Verification : The two enantiomers must elute at approximately 24.3 min and 33.1 min [1].

Data Presentation

Table 1: Mobile Phase Optimization Screening

Causality: Increasing the polar modifier (IPA) disrupts the hydrogen bonding between the analyte and the CSP, reducing retention time but compromising resolution.

Mobile Phase (Hexane:IPA:TEA)Flow Rate (mL/min)Retention Time 1 (min)Retention Time 2 (min)Resolution ( Rs​ )Peak Shape
80:20:0.10.58.49.20.8Sharp
90:10:0.10.514.217.51.4Sharp
95:5:0.1 0.5 24.3 33.1 > 2.0 Excellent
98:2:0.10.545.668.2> 3.0Broad/Tailing
Table 2: Final Optimized Chromatographic Parameters
ParameterOptimized SettingRationale
Column Chiralcel OJ-H (250 x 4.6 mm, 5 µm)Benzoate ester linkages provide ideal chiral cavities for acetamides.
Mobile Phase Hexane:IPA:TEA (95:5:0.1)Balances retention factor ( k′ ) with baseline enantiomeric resolution.
Flow Rate 0.5 mL/minAllows sufficient interaction time within the chiral cavities.
Temperature 25 °CLower temperatures favor the enthalpically driven chiral recognition process.
Detection UV @ 254 nmCorresponds to the π→π∗ transition of the 2,6-dimethylphenoxy ring.
Table 3: Method Validation Summary (ICH Q2(R2) Guidelines)
Validation ParameterResultAcceptance Criteria
Linearity Range 80 – 960 µg/mL R2≥0.999
Limit of Detection (LOD) 0.5 µg/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 1.5 µg/mLSignal-to-Noise (S/N) ≥10
Intra-day Precision (RSD%) 0.8% ≤2.0%
Inter-day Precision (RSD%) 1.2% ≤2.0%

Mandatory Visualization

Workflow A 1. Analyte Assessment (S)-N-acetylmexiletine B 2. CSP Selection Cellulose tris(4-methylbenzoate) (Chiralcel OJ-H) A->B C 3. Mobile Phase Optimization Normal Phase (Hexane/IPA) B->C D 4. Modifier Tuning 0.1% TEA to suppress tailing C->D E 5. Self-Validating SST Racemate Resolution (Rs ≥ 2.0) D->E

Figure 1: Step-by-step workflow for the chiral method development and self-validation process.

Mechanism cluster_analyte N-acetylmexiletine Enantiomer CSP Chiral Stationary Phase (Cellulose tris(4-methylbenzoate)) Amide Acetamide Group (Hydrogen Bonding) CSP->Amide Dipole-Dipole / H-Bond Aryl 2,6-Dimethylphenoxy Group (π-π Interactions) CSP->Aryl π-π Stacking Stereo Chiral Center (Steric Fit) CSP->Stereo Steric Inclusion

Figure 2: Three-point chiral recognition mechanism between the CSP and N-acetylmexiletine.

References

  • Tekewe, A., et al. (2008). "Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers." Journal of Separation Science / Talanta.[Link]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (Mexiletine) in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, commonly known as mexiletine, in human plasma. Mexiletine is a Class IB antiarrhythmic agent, and its therapeutic drug monitoring is crucial for optimizing efficacy while minimizing toxicity.[1][2] The described method employs a simple and rapid protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (Mexiletine-d6) to ensure high accuracy and reproducibility.[1] The method is highly sensitive and selective, making it suitable for pharmacokinetic studies, bioequivalence trials, and routine clinical monitoring.

Introduction

Mexiletine, with the chemical name (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, is an orally active antiarrhythmic drug structurally similar to lidocaine.[3] It is primarily used in the management of ventricular arrhythmias.[1][2] Due to its narrow therapeutic window and inter-individual variability in metabolism, therapeutic drug monitoring of mexiletine in plasma is essential to maintain concentrations within the therapeutic range, thereby ensuring optimal patient outcomes.[4]

LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[5] This application note presents a comprehensive protocol for the analysis of mexiletine in human plasma using LC-MS/MS, covering all stages from sample preparation to data acquisition and analysis. The use of a deuterated internal standard, Mexiletine-d6, which co-elutes with the analyte, effectively compensates for matrix effects and variations in extraction efficiency and instrument response, a critical aspect for robust bioanalytical methods.[1][6]

Experimental

Materials and Reagents
  • Analytes and Internal Standard: Mexiletine hydrochloride and Mexiletine-d6 hydrochloride were of high purity (≥98%).

  • Solvents: HPLC/LC-MS grade acetonitrile and methanol were used.[3] Formic acid was of analytical grade.[3]

  • Water: Milli-Q or equivalent high-purity water was used for the preparation of all aqueous solutions.

  • Plasma: Drug-free human plasma containing K2EDTA as an anticoagulant was obtained from a certified vendor.[3]

Stock and Working Solutions
  • Mexiletine Stock Solution (500 µg/mL): An accurately weighed amount of Mexiletine Hydrochloride was dissolved in methanol to obtain a final concentration equivalent to 500 µg/mL of the free base.[3]

  • Mexiletine-d6 Stock Solution (100 µg/mL): An accurately weighed amount of Mexiletine-d6 Hydrochloride was dissolved in methanol to achieve a concentration of 100 µg/mL.[3]

  • Working Solutions: Calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a mixture of 50% acetonitrile in water.[3] The internal standard working solution (e.g., 1000 ng/mL) was prepared by diluting the Mexiletine-d6 stock solution with 50% acetonitrile.[3]

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and high-throughput method for extracting mexiletine from plasma.[1][7] Acetonitrile is an effective precipitating agent for this purpose.[1][7]

Protocol:

  • Aliquot 100 µL of human plasma (calibrators, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.[1]

  • Add 50 µL of the Mexiletine-d6 internal standard working solution (e.g., 1000 ng/mL) to each tube, except for the blank samples.[3]

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture vigorously for 1 minute.[1]

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[1]

Alternative Sample Preparation Methods:

While protein precipitation is efficient, other techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can also be employed for cleaner extracts, which may be necessary to achieve lower limits of quantification.[1]

  • Liquid-Liquid Extraction (LLE): This involves the extraction of mexiletine from an alkalinized plasma sample into an immiscible organic solvent such as methyl-tert-butyl ether or a mixture of heptane and isoamyl alcohol.[1][8]

  • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.[3][6]

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System UPLC or HPLC system
Column Zorbax SB C18, 4.6 x 75 mm, 3.5 µm[3]
Mobile Phase A 10mM Ammonium Formate in Water[3]
Mobile Phase B Acetonitrile[3]
Gradient 60% B[3]
Flow Rate 0.500 mL/min[3]
Column Temperature 40°C[3]
Injection Volume 5 µL[3]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Ion Electrospray (ESI+)[3][6]
Capillary Voltage 2.0 kV[3][6]
Source Temperature 150°C[3][6]
Desolvation Gas Flow 800 L/hr[3][6]
Cone Gas Flow 50 L/hr[3][6]
Acquisition Mode Multiple Reaction Monitoring (MRM)[3][7]

Table 3: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Mexiletine 180.14[6]57.90[3][6]12.0[3][6]28.0[3][6]
Mexiletine-d6 186.18[6]63.95[3][6]14.0[3][6]28.0[3][6]

Method Validation and Performance

The method was validated according to established bioanalytical method validation guidelines.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 10.00 to 1000.00 ng/mL.[3] The coefficient of determination (r²) was consistently ≥ 0.999.[3][7] The lower limit of quantification (LLOQ) was established at 10.00 ng/mL, with acceptable precision and accuracy.[3]

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low QC, medium QC, and high QC. The precision (%CV) was ≤ 15.0% for all QC levels, except for the LLOQ where it was ≤ 20.0%.[3] The accuracy was within ± 15.0% of the nominal values for all QCs, and within ± 20.0% for the LLOQ.[3]

Stability

Mexiletine was found to be stable in human plasma under various storage and handling conditions, including bench-top stability, freeze-thaw cycles, and long-term storage at -80°C.[3]

Workflow and Data Analysis

The overall analytical workflow is depicted in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike with IS (Mexiletine-d6) plasma->is_spike Step 1 ppt Protein Precipitation (Acetonitrile) is_spike->ppt Step 2 vortex Vortex ppt->vortex Step 3 centrifuge Centrifuge vortex->centrifuge Step 4 supernatant Transfer Supernatant centrifuge->supernatant Step 5 injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Figure 1: A schematic of the analytical workflow for the quantification of mexiletine in plasma.

The fragmentation of mexiletine in the mass spectrometer is a critical step for achieving selectivity. The proposed fragmentation pathway is illustrated below:

fragmentation_pathway parent Mexiletine Precursor Ion m/z 180.14 fragment Major Product Ion m/z 57.90 parent->fragment Collision-Induced Dissociation (CID)

Figure 2: Proposed fragmentation of the mexiletine precursor ion.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of mexiletine in human plasma. The simple protein precipitation sample preparation protocol, coupled with the use of a stable isotope-labeled internal standard, ensures the accuracy and precision required for clinical and research applications. This method is well-suited for therapeutic drug monitoring, pharmacokinetic studies, and other bioanalytical applications where the precise measurement of mexiletine is essential.

References

  • Elavarasi E, et al. QUANTITATIVE ANALYSIS OF MEXILETINE IN HUMAN PLASMA BY UPLC MASS SPECTROMETRY. International Journal of Biology, Pharmacy and Allied Sciences. 2022;11(6):2725-2749. Available from: [Link].

  • PubMed. Improved liquid-chromatographic determination of mexiletine, an antiarrhythmic drug, in plasma. Available from: [Link].

  • PubMed. [Determination of mexiletine in human blood by liquid chromatography-tandem mass spectrometry]. Available from: [Link].

  • PubMed. Enantioselective determination of mexiletine and its metabolites p-hydroxymexiletine and hydroxymethylmexiletine in rat plasma by normal-phase liquid chromatography-tandem mass spectrometry: application to pharmacokinetics. Available from: [Link].

  • Springer Nature Experiments. Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Available from: [Link].

  • ARUP Laboratories Test Directory. Mexiletine, Serum or Plasma. Available from: [Link].

  • ResearchGate. [Determination of mexiletine in human blood by liquid chromatography-tandem mass spectrometry] | Request PDF. Available from: [Link].

  • PubMed. Isolation and structural characterization by spectroscopic methods of two glucuronide metabolites of mexiletine after N-oxidation and deamination. Available from: [Link].

  • Mayo Clinic Laboratories. Test Definition: MEX. Available from: [Link].

  • PubMed. Gas chromatography-electron ionization and chemical ionization mass spectrometric analysis of serum mexiletine concentration after derivatization with 2,2,2-trichloroethyl chloroformate: a novel derivative. Available from: [Link].

  • Waters. A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. Available from: [Link].

  • LCGC International. Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS–MS)-Based Quantitation of Biopharmaceuticals in Biological Samples. Available from: [Link].

Sources

Application Note: Comprehensive NMR Spectral Assignments and Structural Validation of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, commonly known as N-acetylmexiletine, is the N-acetylated derivative of the chiral antiarrhythmic drug mexiletine. In contemporary organic chemistry, this molecule serves as a critical benchmark substrate for evaluating late-stage C(sp2)–H functionalization and photoredox catalysis methodologies[1]. Because these advanced catalytic processes often target specific positions on the aromatic ring or the aliphatic chain, unambiguous structural characterization is paramount. Accurate Nuclear Magnetic Resonance (NMR) assignments are required to determine the precise regioselectivity of late-stage modifications, such as palladium metallaphotoredox-catalyzed arylation[2] or radical-mediated thianthrenation[3].

This application note provides a definitive, self-validating protocol for the complete 1H and 13C NMR spectral assignment of (S)-N-acetylmexiletine, detailing the causality behind each experimental parameter.

Experimental Design & Rationale

The structural complexity of (S)-N-acetylmexiletine arises from its chiral center at the C2' position. This stereocenter breaks the local symmetry of the adjacent C1' methylene group, rendering its two protons diastereotopic. Consequently, standard 1D 1H NMR is insufficient for unambiguous assignment due to signal overlap and complex multiplet splitting.

Causality in Experimental Choices:

  • Solvent Selection (CDCl3): Chloroform-d is selected not only for its excellent solubilizing properties but crucially because it lacks exchangeable protons. This preserves the amide NH signal (δ 5.80 ppm), which is a mandatory anchor point for Heteronuclear Multiple Bond Correlation (HMBC) to the acetyl carbonyl group.

  • Temperature (298 K): Data acquisition at 298 K ensures rapid molecular tumbling in solution, which averages out dipolar couplings and minimizes line broadening, while avoiding the conformational exchange artifacts that can occur at elevated temperatures.

  • Multiplicity-Edited HSQC: Standard HSQC correlates protons to their directly attached carbons. However, multiplicity-edited HSQC is employed here because it phase-inverts CH2 signals (negative phase) relative to CH and CH3 signals (positive phase). This causality is critical: it allows the immediate differentiation of the diastereotopic C1' methylene protons from the C2' methine proton, establishing a self-validating structural proof.

Detailed Step-by-Step Protocol

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15.0 mg of high-purity (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide.

  • Dissolution: Dissolve the compound in 600 µL of CDCl3 (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).

  • Filtration: Filter the solution through a tightly packed glass wool plug directly into a precision 5 mm NMR tube.

    • Rationale: Removing microscopic particulates eliminates magnetic susceptibility gradients, ensuring high magnetic field homogeneity and preventing artificial line broadening.

Phase 2: Spectrometer Setup and Tuning
  • Insertion & Locking: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a CryoProbe. Lock the magnetic field to the deuterium resonance of the CDCl3 solvent.

  • Tuning and Matching (ATMA): Automatically tune and match the probe to the specific impedance of the sample.

    • Rationale: This optimizes radiofrequency (RF) power transmission, maximizing the signal-to-noise ratio (SNR) and ensuring precise 90° pulse lengths.

  • Shimming: Perform gradient shimming (Z1-Z5 for 1D, plus off-axis shims for 2D) until the TMS peak exhibits a full width at half maximum (FWHM) of < 0.5 Hz.

Phase 3: Data Acquisition
  • 1D 1H NMR: Execute a standard zg30 pulse sequence. Acquire 16 scans with a relaxation delay (D1) of 1.0 s.

  • 1D 13C NMR: Execute a proton-decoupled zgpg30 sequence. Acquire 1024 scans with a D1 of 2.0 s.

    • Rationale: 13C has a low natural abundance (1.1%) and lower gyromagnetic ratio. A longer D1 prevents the saturation of slowly relaxing quaternary carbons (e.g., C=O, Ar-C1).

  • 2D COSY: Acquire using cosygpqf with 256 t1 increments to map vicinal/geminal proton-proton spin systems.

  • 2D Multiplicity-Edited HSQC: Acquire using hsqcedetgpsisp2.2 to map 1-bond C-H connections and determine carbon multiplicity.

  • 2D HMBC: Acquire using hmbcgplpndqf, optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz, to bridge spin systems across heteroatoms (O and N).

Data Presentation: Spectral Assignments

The integration of 1D and 2D NMR data results in the complete, unambiguous assignment of the molecule. The quantitative data is summarized in Table 1.

Table 1: 1H and 13C NMR Spectral Assignments for (S)-N-acetylmexiletine in CDCl3 (298 K)

Position13C Shift (ppm)1H Shift (ppm)Multiplicity, J (Hz)Key HMBC Correlations ( 2J , 3J )
Ar-C1 (O-C) 155.2--C1' (O-CH2)
Ar-C2, C6 130.5--Ar-CH3, Ar-H(meta)
Ar-C3, C5 128.97.02d, J = 7.5 (2H)Ar-CH3, Ar-H(para)
Ar-C4 124.16.93t, J = 7.5 (1H)Ar-H(meta)
Ar-CH3 (x2)16.42.28s (6H)Ar-C2/C6, Ar-C3/C5
C1' (O-CH2) 74.23.75 3.65dd, J = 9.2, 4.5 (1H) dd, J = 9.2, 7.0 (1H)Ar-C1, C2', C3'
C2' (CH-N) 45.44.35m (1H)C1', C3', C=O
C3' (CH3) 18.61.30d, J = 6.8 (3H)C1', C2'
C=O 169.8--NH, Acetyl-CH3, C2'
Acetyl-CH3 23.62.00s (3H)C=O
NH -5.80br d, J = 8.0 (1H)C=O, C2'

Structural Validation & Logical Relationships

The methodology described above constitutes a self-validating system .

  • Diastereotopic Confirmation: The edited HSQC confirms the CH2 nature of the 74.2 ppm carbon by its negative phase. This carbon correlates to two distinct proton signals (3.75 and 3.65 ppm), perfectly validating the diastereotopic nature of the C1' protons induced by the adjacent C2' chiral center.

  • Bridging Heteroatoms: COSY identifies the continuous C1'-C2'-C3' aliphatic spin system but cannot cross the ether oxygen or the amide nitrogen. HMBC is utilized to bridge these gaps. The C1' protons show a strong 3J correlation to the quaternary Ar-C1 (155.2 ppm), unambiguously anchoring the alkyl chain to the aromatic ring. Similarly, the NH proton and the Acetyl-CH3 both show correlations to the carbonyl carbon (169.8 ppm), confirming the intact acetamide moiety.

Workflow Visualizations

NMR_Workflow Sample Sample Preparation (S)-N-acetylmexiletine in CDCl3 Acq1D 1D NMR Acquisition (1H & 13C) Sample->Acq1D 5-10 mg/mL Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Pulse Calibration COSY COSY Identify Spin Systems Acq2D->COSY HSQC HSQC 1H-13C Direct Connect Acq2D->HSQC HMBC HMBC Long-Range Connect Acq2D->HMBC Assign Unambiguous Spectral Assignment & Stereochemical Validation COSY->Assign Vicinal/Geminal HSQC->Assign 1-Bond C-H HMBC->Assign 2/3-Bond C-H

Figure 1: Experimental workflow and logic for 1D and 2D NMR spectral assignment.

HMBC_Correlations NH Amide NH (δ 5.80) Carbonyl Carbonyl C=O (δ 169.8) NH->Carbonyl 2J/3J AcetylCH3 Acetyl CH3 (δ 2.00) AcetylCH3->Carbonyl 2J CH Chiral CH (δ 4.35) CH->Carbonyl 3J OCH2 O-CH2 (δ 3.75, 3.65) OCH2->CH 2J ArC1 Ar-C1 (O-linked) (δ 155.2) OCH2->ArC1 3J

Figure 2: Key HMBC logical relationships validating the structural connectivity.

References

  • Title: Photocatalytic Late-Stage C–H Functionalization | Chemical Reviews Source: acs.org URL: [Link]

  • Title: Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives | Organic Letters Source: acs.org URL: [Link]

  • Title: Radical Reactivity of Aryl Thianthrenium Salts Source: researchgate.net URL: [Link]

Sources

preparation of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide from (S)-mexiletine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide from (S)-Mexiletine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested guide for the chemical synthesis of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, the N-acetyl derivative of the Class Ib antiarrhythmic drug, (S)-mexiletine. The N-acetylation of mexiletine is a critical transformation, often employed as a derivatization step to facilitate the determination of enantiomeric excess via chiral chromatography[1]. This protocol details a robust and efficient method using acetyl chloride and triethylamine, yielding the target amide with high purity and retention of stereochemical integrity. We offer in-depth explanations for experimental choices, detailed step-by-step protocols for synthesis and purification, and a full suite of analytical methods for comprehensive characterization of the final product.

Introduction and Scientific Rationale

Mexiletine, [1-(2,6-dimethylphenoxy)-2-aminopropane], is a therapeutically important chiral compound used clinically in its racemic form for the management of ventricular arrhythmias, myotonia, and neuropathic pain[2][3]. However, its enantiomers exhibit distinct pharmacodynamic and pharmacokinetic profiles. The (R)-enantiomer is more potent in blocking cardiac sodium channels, while the (S)-enantiomer may be more active in other therapeutic contexts[4][5].

The conversion of (S)-mexiletine to its N-acetyl derivative, (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, serves two primary purposes in a research and development setting:

  • Enantiomeric Purity Assessment: The N-acetyl derivative is frequently synthesized to enable baseline separation of the enantiomers on common chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC)[1]. This allows for the precise determination of the enantiomeric excess (e.e.) of the parent amine, a critical quality attribute in chiral drug synthesis.

  • Metabolite and Analogue Synthesis: N-acetylation is a common metabolic pathway. Synthesizing this derivative provides an authentic standard for metabolic studies. Furthermore, modifying the primary amine functionality allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide details an established N-acetylation procedure, optimized for high yield, purity, and preservation of the chiral center's configuration.

Chemical Reaction Scheme

The core of the procedure is a nucleophilic acyl substitution, where the primary amine of (S)-mexiletine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. Triethylamine (TEA) is incorporated as an acid scavenger to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

Caption: Reaction scheme for the N-acetylation of (S)-mexiletine.

Materials, Reagents, and Equipment

Reagents
ReagentGradeSupplierNotes
(S)-Mexiletine≥98% purity, e.e. ≥99%Commercial SourceStarting material.
Acetyl ChlorideReagent Grade, ≥98%Commercial SourceHighly reactive. Handle in a fume hood.
Triethylamine (TEA)≥99%, distilledCommercial SourceBase catalyst. Should be dry.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial SourceReaction solvent.
n-HexaneHPLC GradeCommercial SourceFor recrystallization.
Ethyl AcetateHPLC GradeCommercial SourceFor TLC mobile phase.
Sodium SulfateAnhydrous, GranularCommercial SourceDrying agent.
BrineSaturated NaCl(aq)Laboratory PreparedFor aqueous work-up.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Syringes (1 mL, 5 mL) and needles

  • Septa

  • Argon or Nitrogen gas supply with manifold

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • TLC developing chamber and UV lamp (254 nm)

  • Glass funnel and filter paper

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Analytical balance

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol is based on established literature procedures for the acetylation of mexiletine[2][4].

Reaction Setup
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (S)-mexiletine (e.g., 200 mg, 1.11 mmol).

  • Dissolve the starting material in 5 mL of anhydrous dichloromethane (DCM).

  • Seal the flask with a septum and place it under an inert atmosphere (Argon or Nitrogen). This is crucial to prevent the reaction of acetyl chloride with atmospheric moisture.

  • Cool the flask in an ice-water bath (0 °C).

Reagent Addition
  • Via syringe, add triethylamine (0.185 mL, 1.33 mmol, ~1.2 equivalents) to the stirred solution. The use of a slight excess of TEA ensures complete neutralization of the HCl byproduct.

  • Slowly, add acetyl chloride (0.087 mL, 1.22 mmol, ~1.1 equivalents) dropwise over 2-3 minutes. A slight exotherm may be observed, and a white precipitate of triethylammonium chloride will form. The slow addition helps to control the reaction rate.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

Reaction Monitoring
  • Let the reaction stir at room temperature.

  • Monitor the disappearance of the starting material by TLC.

    • Mobile Phase: Hexane:Ethyl Acetate (7:3, v/v).

    • Visualization: UV light (254 nm).

    • (S)-mexiletine (starting material) will have a lower Rf value than the less polar product, (S)-N-acetyl-mexiletine.

  • The reaction is typically complete within 1-2 hours.

Work-up and Isolation
  • Once the reaction is complete, quench the mixture by adding 15 mL of deionized water.

  • Transfer the mixture to a 100 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 15 mL of brine solution. This helps to remove the majority of the triethylammonium chloride salt.

  • Separate the organic (DCM) layer.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or waxy solid.

Purification
  • The crude product can be purified by recrystallization to obtain a high-purity crystalline solid[2][4].

  • Dissolve the crude amide in a minimal amount of hot n-hexane.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to induce crystallization.

  • Collect the white crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Dry the crystals under vacuum. A typical yield after recrystallization is >80%[4].

Characterization and Data Analysis

Physical Appearance

The purified product, (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, should be a white crystalline solid.

Spectroscopic and Chromatographic Data
TechniqueExpected Results
FTIR (KBr) Characteristic peaks around 3278 cm⁻¹ (N-H stretch, amide) and 1648 cm⁻¹ (C=O stretch, amide I band)[4].
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~6.9-7.1 (m, 3H, Ar-H), ~4.3 (m, 1H, CH-N), ~3.8 (m, 2H, O-CH₂), ~2.2 (s, 6H, Ar-CH₃), ~2.0 (s, 3H, COCH₃), ~1.3 (d, 3H, CH-CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~170 (C=O), ~156 (Ar-C-O), ~130 (Ar-C-CH₃), ~129 (Ar-CH), ~124 (Ar-CH), ~75 (O-CH₂), ~48 (CH-N), ~23 (COCH₃), ~17 (Ar-CH₃), ~16 (CH-CH₃).
Mass Spec. (ESI+) Expected m/z: 222.15 [M+H]⁺, 244.13 [M+Na]⁺ for C₁₃H₁₉NO₂.
Chiral HPLC To confirm enantiomeric purity. A typical method uses a Chiralcel OD-H or OJ-H column[4][6]. Method Example: Column: Chiralcel OJ-H (250 x 4.6 mm, 5 µm)[4]. Mobile Phase: n-Hexane:Isopropanol (95:5 v/v) with 0.1% triethylamine[4]. Flow Rate: 0.5-0.8 mL/min. Detection: UV at 254 nm. The (S)-enantiomer should appear as a single, sharp peak.

Experimental Workflow

start Dissolve (S)-Mexiletine in Anhydrous DCM inert Establish Inert Atmosphere (Ar/N₂) start->inert cool Cool to 0 °C (Ice Bath) inert->cool add_tea Add Triethylamine (1.2 eq) cool->add_tea add_accl Add Acetyl Chloride (1.1 eq) Dropwise add_tea->add_accl react Stir at Room Temp (1-2 hours) add_accl->react monitor Monitor by TLC (Hex:EtOAc 7:3) react->monitor quench Quench with H₂O monitor->quench Reaction Complete extract Wash with Brine quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Recrystallize from n-Hexane concentrate->purify characterize Characterize Final Product (NMR, MS, FTIR, HPLC) purify->characterize

Caption: Workflow for the synthesis and purification of (S)-N-acetyl-mexiletine.

Safety and Handling Precautions

  • Acetyl Chloride: Highly corrosive, flammable, and a lachrymator. Reacts violently with water. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact. Use only in a well-ventilated area or a fume hood.

  • Triethylamine (TEA): Flammable, corrosive, and has a strong, unpleasant odor. Handle in a fume hood.

  • General: Perform a full risk assessment before beginning any chemical synthesis. Have appropriate spill kits and emergency equipment readily available.

References

  • Magdalena, K., et al. (2012). A Practical and Efficient Route for the Highly Enantioselective Synthesis of Mexiletine Analogues and Novel β-Thiophenoxy and Pyridyl Ethers. PMC. [Link]

  • Casimiro-Vargas, A., et al. (2000). Facile entry to (-)-(R)- and (+)-(S)-mexiletine. PubMed. [Link]

  • Tekewe, A., et al. (2008). Development and validation of HPLC method for the resolution of drug intermediates. ResearchGate. [Link]

  • Mogus, A. T., et al. (2008). Synthesis of ( ± )-mexiletine acetamide. ResearchGate. [Link]

  • Vashistha, V. K. (2020). Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review. Current Analytical Chemistry. [Link]

  • De Bellis, M., et al. (2006). Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents. British Journal of Pharmacology. [Link]

Sources

Application Note: High-Purity Crystallization of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the purification of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, a chiral acetamide derivative of significant interest in pharmaceutical development. Recognizing the critical importance of both chemical and enantiomeric purity, this guide moves beyond standard protocols to explain the fundamental principles and causal relationships that govern successful crystallization. We detail robust methodologies for solvent screening, cooling crystallization, and antisolvent crystallization, equipping researchers with the necessary tools to develop a scalable and reproducible purification process. All protocols are designed as self-validating systems, emphasizing in-process controls and post-crystallization analysis to ensure the desired solid-state form and purity are achieved.

Introduction: The Imperative for Purity and Form

(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, a derivative of the mexiletine family of compounds, is a chiral molecule where biological activity is intrinsically linked to its stereochemistry. In drug development, achieving high enantiomeric excess (% ee) is not merely a quality metric but a regulatory and safety necessity, as the undesired enantiomer may exhibit different pharmacological, toxicological, or metabolic profiles.[1] Crystallization stands as the most economical and scalable purification technique in the pharmaceutical industry, capable of simultaneously enhancing chemical purity and isolating the desired enantiomer.[2]

However, the crystallization of active pharmaceutical ingredients (APIs) is a complex interplay of thermodynamics and kinetics. A significant challenge is the phenomenon of polymorphism , where a single compound can exist in multiple crystalline forms.[3] These polymorphs can possess different physical properties, including solubility, melting point, stability, and bioavailability, making control over the crystalline form a critical aspect of process development.[4][5] An uncontrolled polymorphic transformation during manufacturing or storage can compromise the efficacy and safety of the final drug product.[6]

This guide, therefore, provides not just a set of instructions, but a strategic framework for developing a robust crystallization process for (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, focusing on achieving high purity while controlling the solid-state form.

Foundational Strategy: Solvent Selection and Impurity Profile

A successful crystallization is predicated on understanding the solubility behavior of the target compound and its impurities. The primary impurities in a typical synthesis of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide are likely to be the undesired (R)-enantiomer, unreacted (S)-2-(2,6-dimethylphenoxy)-1-methylethylamine, and residual acetylation reagents. The goal is to identify a solvent system where the target compound has moderate solubility at high temperatures and low solubility at low temperatures, while impurities remain either highly soluble or insoluble throughout the process.

Systematic Solvent Screening Protocol

Given the lack of published specific solubility data for the target molecule, a systematic screening of a diverse range of solvents is the mandatory first step. This protocol is designed to efficiently identify promising solvent and antisolvent candidates.

Objective: To determine the solubility of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide in various solvents at ambient and elevated temperatures and to identify potential antisolvents.

Materials:

  • Crude (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

  • A selection of solvents (e.g., Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc), Toluene, Tetrahydrofuran (THF), Water)

  • Vials with magnetic stir bars

  • Heating/stirring plate

Methodology:

  • Initial Solubility Assessment:

    • Add a known mass (e.g., 20 mg) of the compound to a vial.

    • Add a measured volume (e.g., 0.2 mL) of a solvent at room temperature.

    • Stir for 5-10 minutes. Observe if the solid dissolves completely.

    • If not dissolved, continue adding solvent in measured aliquots (e.g., 0.2 mL) until dissolution is achieved or a large volume (e.g., 5 mL) has been added. Record the total volume.

  • Hot Solubility Assessment:

    • For solvents where the compound was poorly soluble at room temperature, heat the suspension to near the solvent's boiling point.

    • Observe if dissolution occurs. If not, add small, measured volumes of hot solvent until a clear solution is obtained. Record the total volume.

  • Crystallization Potential:

    • Allow the hot, saturated solutions to cool slowly to room temperature, then further cool in an ice bath.

    • Observe the quantity and quality of the crystals formed. A dense, crystalline precipitate is desirable. "Oiling out," where the compound separates as a liquid phase, indicates a poor solvent choice for cooling crystallization.

  • Antisolvent Identification:

    • Select a solvent in which the compound is highly soluble (e.g., >50 mg/mL).

    • Slowly add a miscible "non-solvent" (antisolvent) in which the compound is expected to have low solubility (e.g., water, heptane) to the solution at room temperature.

    • Observe for the onset of precipitation. A good antisolvent will induce rapid crystallization.

Data Presentation: The results of this screening should be compiled into a structured table for easy comparison.

SolventSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Observations on CoolingPotential Antisolvent
Methanol>100>200No crystalsWater, Heptane
Ethanol~50>150Good crystalsWater, Heptane
Isopropanol~20~100Dense crystalsWater, Heptane
Acetone>100>200Oiled outHeptane
Ethyl Acetate~30~120NeedlesHeptane
Toluene<10~50Slow crystallizationHeptane
Water<1<1Insoluble-
Heptane<1<1Insoluble-

Note: The data in this table is hypothetical and for illustrative purposes. Actual experimental results must be generated.

Crystallization Methodologies and Protocols

Based on the solvent screening data, an appropriate crystallization method can be selected. We present detailed protocols for two common and effective techniques: Cooling Crystallization and Antisolvent Crystallization.

Method 1: Cooling Crystallization

This is the most common and often preferred method, relying on the difference in a compound's solubility at different temperatures.[7][8] The ideal solvent, identified during screening, will dissolve a large amount of the compound when hot but only a small amount when cold.

Principle: A saturated or near-saturated solution of the crude material is prepared at an elevated temperature. As the solution is slowly cooled, the solubility of the target compound decreases, leading to a state of supersaturation. This supersaturation is the driving force for nucleation and crystal growth, ideally forming pure crystals while impurities remain in the mother liquor.

Protocol: Cooling Crystallization from Isopropanol (IPA)

  • Dissolution: In a jacketed glass reactor, charge the crude (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (1.0 equivalent) and Isopropanol (e.g., 5 volumes, based on screening data). Begin agitation.

  • Heating: Heat the mixture to 75-80°C. The solution should become clear and homogeneous. If solids remain, add small additional volumes of IPA until complete dissolution is achieved.

  • Clarification (Optional): If the solution is not perfectly clear (due to insoluble impurities), perform a hot filtration through a pre-heated filter.

  • Controlled Cooling:

    • Phase 1 (Slow Cool): Cool the solution from 80°C to 50°C over 2-3 hours. Causality: Slow cooling in the initial phase promotes the growth of larger, more ordered crystals, which are more effective at excluding impurities.

    • Seeding (Optional but Recommended): At ~60°C, add a small quantity (0.1-0.5% w/w) of pure seed crystals. Causality: Seeding controls nucleation, preventing spontaneous nucleation at high supersaturation which can lead to small, impure crystals or an amorphous product. It also helps target a specific desired polymorph.

    • Phase 2 (Hold): Hold the slurry at 50°C for 1-2 hours to allow for crystal growth.

    • Phase 3 (Final Cool): Cool the slurry from 50°C to 0-5°C over 2-3 hours.

  • Aging: Hold the slurry at 0-5°C with gentle agitation for at least 2 hours to maximize the yield.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold (0-5°C) IPA (e.g., 1-2 volumes) to remove residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum at 40-50°C until a constant weight is achieved.

Workflow Diagram: Cooling Crystallization

cluster_0 Cooling Crystallization Workflow A Charge Crude Compound & Solvent (IPA) B Heat to 75-80°C (Complete Dissolution) A->B C Controlled Cooling (80°C -> 50°C) B->C D Seed Crystals Added (Optional, at ~60°C) C->D E Hold at 50°C (Crystal Growth) C->E if no seeding D->E F Final Cooling (50°C -> 0-5°C) E->F G Age Slurry at 0-5°C F->G H Filter & Isolate Crystals G->H I Wash with Cold IPA H->I J Dry Under Vacuum I->J K Pure (S)-Product J->K

Caption: Workflow for purification via cooling crystallization.

Method 2: Antisolvent Crystallization

This technique is particularly useful when the compound of interest is highly soluble across a wide range of temperatures in a given solvent, or if the compound is thermally sensitive.[9] It involves adding a "non-solvent" or "antisolvent" to a solution of the compound, which reduces the compound's solubility and induces crystallization.[8][10]

Principle: The compound is dissolved in a "good" solvent in which it is highly soluble. A miscible "antisolvent," in which the compound is poorly soluble, is then added.[11] This addition changes the overall composition of the solvent system, decreasing the compound's solubility and creating the supersaturation necessary for crystallization.[12] The rate of antisolvent addition is a critical parameter for controlling crystal size and purity.

Protocol: Antisolvent Crystallization from Methanol/Water

  • Dissolution: In a jacketed glass reactor, dissolve the crude (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (1.0 equivalent) in Methanol (e.g., 3 volumes) at room temperature (20-25°C). Ensure a clear, homogeneous solution is formed.

  • Antisolvent Addition:

    • Begin slow, controlled addition of the antisolvent, Purified Water (e.g., 6 volumes), to the stirred solution over 2-4 hours. Maintain the temperature at 20-25°C.

    • Causality: A slow addition rate maintains a low level of supersaturation, which favors crystal growth over rapid nucleation, leading to larger and purer crystals. A fast addition can cause "oiling out" or the formation of very fine, amorphous particles that are difficult to filter and may trap impurities.

    • The solution will become turbid as nucleation begins. Seeding can also be employed just before the onset of turbidity to control crystallization.

  • Aging: After the full volume of antisolvent has been added, stir the resulting slurry for at least 3 hours at 20-25°C to allow the crystallization to complete and maximize yield.

  • Cooling (Optional): For further yield improvement, the slurry can be cooled to 0-5°C and held for an additional 1-2 hours.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the filter cake with a pre-mixed solution of Methanol/Water (e.g., in a 1:2 ratio, matching the final solvent composition) to remove the mother liquor.

  • Drying: Dry the purified crystals under vacuum at 40-50°C until a constant weight is achieved.

Workflow Diagram: Antisolvent Crystallization

cluster_1 Antisolvent Crystallization Workflow A Dissolve Crude Compound in 'Good' Solvent (Methanol) B Slowly Add 'Antisolvent' (Water) over 2-4h A->B C Age Slurry at 20-25°C (≥3 hours) B->C D Cool to 0-5°C (Optional for Yield) C->D E Filter & Isolate Crystals C->E if no cooling D->E F Wash with Cold Methanol/Water Mixture E->F G Dry Under Vacuum F->G H Pure (S)-Product G->H

Caption: Workflow for purification via antisolvent crystallization.

Post-Crystallization Analysis and Process Validation

Isolation of a solid is not the end of the process. Rigorous analysis is required to confirm that the desired purity and solid form have been achieved.

Yield and Chemical Purity
  • Yield: Calculate the percentage yield based on the initial mass of crude material.

  • Chemical Purity: Analyze the purity using standard HPLC with UV detection.

Enantiomeric Purity (e.e.%)

Chiral HPLC is the definitive method for determining the enantiomeric purity of the final product.[13]

Illustrative Chiral HPLC Protocol:

  • System: Standard HPLC with a UV detector.

  • Column: Chiralpak® IG (or a similar amylose-based chiral stationary phase).[13]

  • Mobile Phase: Isocratic mixture, e.g., Hexane/Ethanol (90:10 v/v). Note: Method development will be required.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 265 nm.

  • Sample Prep: Dissolve ~1 mg/mL in the mobile phase.

  • Calculation: The enantiomeric excess (% ee) is calculated from the peak areas of the (S)-enantiomer (Area_S) and the (R)-enantiomer (Area_R) using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Solid-State Characterization

To ensure control over polymorphism, the crystalline form should be characterized.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions. A sharp melting endotherm is indicative of a crystalline material. The melting point can be used to identify a specific polymorph.[14]

  • Powder X-Ray Diffraction (PXRD): PXRD provides a unique "fingerprint" for a specific crystal lattice. It is the most definitive method for identifying polymorphs and confirming batch-to-batch consistency.[15]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out Cooling rate is too fast; Solution is too concentrated; Poor solvent choice.Decrease cooling rate; Use a more dilute solution; Re-evaluate solvent screen for a less-solubilizing solvent or solvent system.[10]
Poor Yield Compound has high solubility in the final mother liquor; Insufficient aging time; Inefficient filtration.Cool to a lower temperature; Increase aging time; Ensure filter cake is thoroughly deliquored.
Low Purity Impurities co-crystallized; Inefficient washing of the filter cake.Slow the crystallization rate (slower cooling or antisolvent addition); Re-screen for a more selective solvent system; Increase the volume of the cake wash or use a multi-step wash.
Fine Particles / Difficult Filtration High supersaturation leading to rapid nucleation.Slow the crystallization rate; Implement seeding with larger seed crystals to promote growth over nucleation; Use an antisolvent addition method instead of rapid cooling.

Conclusion

The successful purification of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide by crystallization is a scientifically driven process that requires careful control over key parameters. By first conducting a thorough solvent screen to understand the compound's solubility behavior, researchers can select an appropriate crystallization method—either cooling or antisolvent-based. The subsequent implementation of a controlled, and ideally seeded, crystallization protocol will promote the formation of high-purity crystals. Final validation of chemical and enantiomeric purity by HPLC, coupled with solid-state characterization by DSC and PXRD, is essential to ensure a robust, reproducible process that delivers a product of the required quality for pharmaceutical applications.

References

  • Syrris. (2024). Pharmaceutical Crystallization in drug development.
  • PharmaCores. (2025). Why Polymorphism is Key in Drug Development!.
  • Benchchem. A Comparative Guide to Analytical Methods for Chiral Purity Determination.
  • Al-Khafaji, Y. R., & Al-Rekabi, M. D. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. World Journal of Advanced Research and Reviews.
  • Fujiwara, M., et al. (2007). Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. 2007 IEEE International Conference on Control Applications.
  • Pawar, J. N., et al. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. International Journal of Pharmaceutical Research and Applications.
  • Yadav, P., & Maurya, P. (2024). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. ResearchGate.
  • International Journal Of Creative Engineering And Appreciations. Antisolvent Crystallization of Poorly Water Soluble Drugs.
  • Nandan, N., et al. (2023). Cooling cocrystallization of acetazolamide & p-aminobenzoic acid in continuous slug flow crystallizer. CrystEngComm.
  • MDPI. Special Issue : Anti-Solvent Crystallization.
  • BIA. Crystallisation in pharmaceutical processes.
  • S, R., & S, S. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design.
  • SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing.
  • Andrews, J. L., et al. De-risking the Polymorph Landscape: The Complex Polymorphism of Mexiletine Hydrochloride. DOI.
  • Armstrong, D. W., et al. (2022). Recent advances in the field of chiral crystallization. PubMed.
  • Kumar, D. N., et al. (2018). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC.

Sources

sample preparation for (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: March 2026

High-Throughput Sample Preparation and LC-MS/MS Bioanalysis of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide for Pharmacokinetic Studies

Executive Summary

This application note details a highly robust, self-validating Solid-Phase Extraction (SPE) and LC-MS/MS methodology for the precise quantification of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide—commonly known as (S)-N-acetylmexiletine—in human plasma. Designed for high-throughput pharmacokinetic (PK) profiling, this protocol minimizes matrix effects while ensuring enantiomeric and structural integrity.

Pharmacokinetic & Structural Context

Mexiletine is a widely utilized Class IB antiarrhythmic agent, structurally analogous to lidocaine but orally active[1]. In clinical pharmacokinetics, the drug undergoes extensive hepatic metabolism. A primary metabolic route involves stereoselective phase II acetylation by hepatic N-acetyltransferase 2 (NAT2) to form N-acetylmexiletine. Understanding the specific pharmacokinetic profile of the (S)-enantiomer, (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, is crucial for evaluating patient-specific metabolic phenotypes and potential drug-drug interactions. Furthermore, recent advances in photocatalytic late-stage C–H functionalization have utilized N-acetylmexiletine as a complex biorelevant substrate to study structural modifications and ADME (absorption, distribution, metabolism, and excretion) optimization[2].

Pathway Mex (S)-Mexiletine (Active Drug) Enzyme Hepatic NAT2 (Acetylation) Mex->Enzyme Phase II Metabolism NAcetyl (S)-N-acetylmexiletine (Metabolite) Enzyme->NAcetyl Excretion Renal Excretion NAcetyl->Excretion Clearance

Pharmacokinetic pathway of (S)-Mexiletine acetylation to (S)-N-acetylmexiletine.

Rationale for Sample Preparation Strategies

Historically, the extraction of antiarrhythmic drugs and their metabolites relied heavily on Liquid-Liquid Extraction (LLE)[3]. While effective, LLE is labor-intensive, difficult to automate, and prone to emulsion formation. Conversely, simple Protein Precipitation (PPT) often fails to remove endogenous phospholipids, leading to severe ion suppression in the electrospray ionization (ESI) source.

To establish a self-validating and highly reproducible system, this protocol employs Solid-Phase Extraction (SPE) using a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent[4].

  • Causality of Pretreatment: The addition of 2% formic acid to the plasma sample disrupts protein-drug binding by altering the tertiary structure of plasma proteins (such as α1-acid glycoprotein). It also ensures the secondary amine/amide structures are fully protonated, maximizing retention on the HLB sorbent during the loading phase.

  • Causality of the Wash Step: A 5% methanol wash is precisely calibrated. It provides sufficient organic strength to elute hydrophilic salts and polar endogenous interferences without breaking the hydrophobic interactions holding the moderately lipophilic (S)-N-acetylmexiletine to the sorbent.

  • Self-Validating Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), such as (S)-N-acetylmexiletine-d6, is mandatory. Because the SIL-IS co-elutes with the target analyte, it experiences identical matrix effects in the MS source, automatically correcting for any extraction losses or ionization fluctuations and ensuring the protocol acts as a self-validating system.

Step-by-Step Bioanalytical Protocol

Reagents and Materials
  • Oasis HLB 96-well plate (30 mg/well) or equivalent mixed-mode SPE cartridges.

  • LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Formic Acid (FA), LC-MS grade.

  • Blank human plasma (K2EDTA).

  • Reference standard: (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide.

  • Internal Standard: (S)-N-acetylmexiletine-d6.

Preparation of Standards and QCs
  • Prepare a primary stock solution of (S)-N-acetylmexiletine at 1.0 mg/mL in 100% MeOH.

  • Dilute serially in 50% MeOH/Water to create working solutions.

  • Spike working solutions into blank human plasma to generate a calibration curve ranging from 1.0 ng/mL to 500.0 ng/mL.

  • Prepare Quality Control (QC) samples at 1.0 ng/mL (LLOQ), 3.0 ng/mL (Low), 50.0 ng/mL (Mid), and 400.0 ng/mL (High).

Solid-Phase Extraction (SPE) Workflow
  • Sample Pretreatment: Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube. Add 10 µL of IS working solution (500 ng/mL) and 100 µL of 2% FA in water. Vortex for 30 seconds.

  • Conditioning: Pass 1.0 mL of 100% MeOH through the HLB cartridge, followed by 1.0 mL of LC-MS grade water. Do not allow the sorbent bed to dry.

  • Loading: Apply the entire pretreated sample mixture (210 µL) to the conditioned cartridge. Draw through at a low flow rate (approx. 1 mL/min).

  • Washing: Wash the sorbent bed with 1.0 mL of 5% MeOH in water to remove polar interferences. Apply maximum vacuum for 2 minutes to dry the sorbent bed completely.

  • Elution: Elute the analyte and IS with 1.0 mL of 100% MeOH into a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20, v/v). Vortex for 1 minute and transfer to autosampler vials.

Workflow N1 Plasma Sample (100 µL) N2 Pre-treatment Add IS & 2% Formic Acid N1->N2 N4 Sample Loading Apply to HLB Cartridge N2->N4 N3 SPE Conditioning MeOH then H2O N3->N4 N5 Washing Step 5% MeOH in H2O N4->N5 N6 Elution Step 100% MeOH N5->N6 N7 Evaporation & Reconstitution N2 Gas & Mobile Phase N6->N7 N8 LC-MS/MS Analysis N7->N8

Solid-Phase Extraction (SPE) workflow for (S)-N-acetylmexiletine isolation from plasma.

LC-MS/MS Analytical Conditions
  • Column: C18 UPLC column (50 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient: 0.0-0.5 min (20% B), 0.5-2.5 min (linear gradient to 90% B), 2.5-3.5 min (hold at 90% B), 3.5-3.6 min (return to 20% B), 3.6-5.0 min (re-equilibration). Flow rate: 0.4 mL/min.

  • Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

    • (S)-N-acetylmexiletine: m/z 222.1 → 100.1 (Collision Energy: 20 eV)

    • (S)-N-acetylmexiletine-d6 (IS): m/z 228.1 → 106.1 (Collision Energy: 20 eV)

Method Validation & Quantitative Metrics

The protocol must be validated according to current regulatory guidelines for bioanalytical method validation. The combination of SPE with a SIL-IS ensures that matrix effects are minimized and recovery is highly consistent across the calibration range.

Table 1: Representative Validation Parameters for (S)-N-acetylmexiletine LC-MS/MS Assay

ParameterConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Extraction Recovery (%)Matrix Effect (%)
LLOQ 1.06.57.8+4.288.595.2
Low QC 3.04.25.1+2.190.196.4
Mid QC 50.03.13.9-1.591.298.1
High QC 400.02.53.2-0.890.899.0

Note: Matrix effect values close to 100% indicate negligible ion suppression or enhancement, validating the efficacy of the SPE wash step.

Troubleshooting & Field-Proven Insights

  • Evaporation Losses: (S)-N-acetylmexiletine is relatively stable, but excessive heat during the nitrogen drying step can lead to analyte degradation or volatilization. Never exceed 40°C during evaporation.

  • Carryover Mitigation: The lipophilic nature of the 2,6-dimethylphenoxy moiety can cause autosampler carryover. Implement a strong needle wash solution (e.g., Isopropanol/Methanol/Water/Formic Acid, 40:40:20:0.1, v/v/v/v) to eliminate ghost peaks in blank injections following the Upper Limit of Quantification (ULOQ) samples.

References

  • Mexiletine Hydrochloride Capsules USP. accessdata.fda.gov.[1] Available at:

  • Photocatalytic Late-Stage C–H Functionalization. ACS Publications.[2] Available at:

  • A Simple Dual-Track HPLC-UV Methodology for Monitoring Primary Antiarrhythmic Drugs and Their Active Metabolites in Serum. MDPI.[3] Available at:

  • Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. Annex Publishers.[4] Available at:

Sources

Troubleshooting & Optimization

troubleshooting chiral separation issues for (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide Common Nomenclature: (S)-Mexiletine acetamide Application Context: Biocatalytic synthesis monitoring, antiarrhythmic drug intermediate analysis, and enantiomeric excess (ee) determination.

Welcome to the Advanced Technical Support portal. As an application scientist, I frequently see researchers struggle with the chiral resolution of aryloxy-aminopropane derivatives. The separation of (S)-mexiletine acetamide requires precise control over the steric and electronic environment of the stationary phase. This guide provides a self-validating methodology, quantitative parameters, and mechanistic troubleshooting to ensure robust, reproducible enantiomeric separations.

I. Self-Validating Experimental Methodology

To ensure absolute trustworthiness in your results, this protocol is designed as a self-validating system . You must successfully pass the System Suitability Test (SST) using a racemic standard before injecting your precious (S)-enantiomer samples.

Step-by-Step Protocol
  • Mobile Phase Preparation: In a clean, dry volumetric flask, combine anhydrous HPLC-grade Hexane and Isopropanol (IPA) in a 95:5 (v/v) ratio.

  • Modifier Addition: Add exactly 0.1% (v/v) Triethylamine (TEA) to the mixture. Causality note: Do not skip this step; TEA is critical for masking residual silanols on the silica support.

  • Degassing: Sonicate the mobile phase for 15 minutes or pass it through a 0.22 µm PTFE vacuum filter to remove dissolved gases that could cause baseline instability.

  • Column Equilibration: Install a Chiralcel OJ-H column. Flush the system with the mobile phase at a flow rate of 0.5 mL/min. Monitor the UV baseline at 254 nm. Equilibration is complete when the baseline is entirely flat (typically requires 10–15 column volumes).

  • System Suitability Test (SST): Inject 10 µL of a 100 µg/mL racemic (±)-mexiletine acetamide standard.

    • Validation Criteria: The system is validated for (S)-enantiomer analysis only if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 , and the tailing factor ( Tf​ ) for both peaks is ≤1.2 .

  • Sample Analysis: Once validated, inject your (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide samples under identical conditions.

II. Quantitative Method Parameters

The following table summarizes the optimized, literature-validated chromatographic parameters required for baseline separation .

ParameterValidated ConditionMechanistic Rationale
Stationary Phase Chiralcel OJ-H (250 x 4.6 mm, 5 µm)Ester linkages in the polymer provide the exact steric geometry needed for acetamide recognition.
Mobile Phase Hexane / IPA / TEA (95:5:0.1 v/v)Normal-phase conditions preserve the critical hydrogen-bonding network required for chiral discrimination.
Flow Rate 0.5 mL/minEnsures optimal mass transfer kinetics within the porous chiral stationary phase.
Temperature 25 °C (Ambient)Chiral recognition is an exothermic process; lower temperatures generally improve enantioselectivity ( α ).
Detection UV at 254 nmTargets the strong π−π∗ transitions of the 2,6-dimethylphenoxy aromatic ring.

III. Diagnostic Troubleshooting Workflow

Use the following logical workflow to diagnose and resolve common chromatographic failures before proceeding to the FAQ section.

TroubleshootingWorkflow Start Run System Suitability Test Inject (±)-Racemate CheckRs Is Resolution (Rs) >= 1.5? Start->CheckRs CheckCol Verify Column: Is it Chiralcel OJ-H? CheckRs->CheckCol No CheckTf Is Tailing Factor (Tf) <= 1.2? CheckRs->CheckTf Yes ChangeCol Switch to OJ-H (OD-H fails for this analyte) CheckCol->ChangeCol No CheckCol->CheckTf Yes (Check MP polarity) ChangeCol->Start AddTEA Add 0.1% TEA to Mobile Phase (Masks free silanols) CheckTf->AddTEA No Proceed System Validated: Proceed with (S)-Enantiomer CheckTf->Proceed Yes AddTEA->Start

Diagnostic workflow for troubleshooting (S)-mexiletine acetamide chiral HPLC separation.

IV. Expert Troubleshooting FAQs

Q: I am using a Chiralcel OD-H column but getting complete co-elution. What is wrong? A: Chiral recognition on polysaccharide stationary phases requires a precise three-point interaction between the analyte and the chiral cavities of the polymer. The (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide molecule possesses a bulky 2,6-dimethylphenoxy group and an acetamide moiety. Chiralcel OD-H uses a carbamate linkage (cellulose tris-(3,5-dimethylphenylcarbamate)), whereas OJ-H uses an ester linkage (cellulose tris-(4-methylbenzoate)). The ester linkage in OJ-H creates a distinct steric and electronic environment that perfectly accommodates the hydrogen bond acceptor/donor geometry of your acetamide group while allowing the bulky aryloxy moiety to fit into the chiral groove. The carbamate phase (OD-H) causes steric hindrance, resulting in complete co-elution. Solution: Switch immediately to a Chiralcel OJ-H column .

Q: I am observing severe peak tailing for the (S)-enantiomer. How do I correct this? A: Peak tailing in normal-phase chiral chromatography is rarely due to the chiral selector itself; it is almost always caused by secondary, non-enantioselective interactions. The silica gel support beneath the cellulose coating contains residual, unendcapped acidic silanol groups (-SiOH). The amide nitrogen and ether oxygen in your analyte act as hydrogen bond acceptors, interacting strongly with these silanols and delaying the elution of the peak's tail. Solution: You must introduce a basic modifier. Adding 0.1% (v/v) Triethylamine (TEA) to the mobile phase competitively masks these acidic silanols, saturating the non-specific binding sites and allowing the analyte to interact exclusively with the chiral stationary phase .

Q: My retention times are drifting earlier over consecutive runs. What is the root cause? A: Normal-phase solvent systems (Hexane/Isopropanol) are highly susceptible to moisture variations. Hexane readily absorbs atmospheric water. If your mobile phase absorbs water over time, the water molecules preferentially adsorb onto the highly polar polysaccharide stationary phase. This disrupts the hydrogen-bonding network required for chiral recognition and effectively increases the polarity of the mobile phase, causing the highly lipophilic mexiletine acetamide to elute prematurely. Solution: Ensure strict control over solvent hydration. Use freshly opened, anhydrous HPLC-grade solvents. If ambient humidity in your lab is high, consider using a "half-saturated hexane" technique (mixing 50% anhydrous hexane with 50% water-saturated hexane) to establish a constant, reproducible hydration equilibrium on the column.

Q: The resolution ( Rs​ ) is slightly below 1.5 even on the OJ-H column. How can I optimize it? A: If the system suitability fails marginally, the mobile phase is likely too polar, causing the analyte to elute before the chiral stationary phase can fully differentiate the enantiomers. Solution: Decrease the Isopropanol (IPA) concentration from 5% to 3% or 2%. This will increase the retention time ( k′ ), allowing the analyte to spend more time interacting with the chiral cavities, thereby increasing the separation factor ( α ) and overall resolution.

V. References

  • Title: Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers Source: Talanta (PubMed / National Institutes of Health) URL: [Link]

  • Title: Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review Source: Current Analytical Chemistry (EurekaSelect) URL: [Link]

Technical Support Center: Overcoming Solubility Challenges of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for overcoming solubility challenges with this compound in aqueous media. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental success.

Understanding the Core Challenge

(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is a compound that often presents solubility hurdles in its free base form. While its hydrochloride salt, mexiletine hydrochloride, is freely soluble in water[1][2][3], the free base is expected to have significantly lower aqueous solubility. This is a common characteristic of weakly basic compounds, where the neutral form is less soluble than its ionized salt form. The primary challenge lies in overcoming the intermolecular forces within the solid-state crystal lattice and the hydrophobicity of the molecule to achieve the desired concentration in your aqueous experimental system.

This guide will walk you through a systematic approach to enhancing the aqueous solubility of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, from simple pH adjustments to more advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, not dissolving in water when its hydrochloride salt is reported to be freely soluble?

A1: This is an excellent and common question that highlights a fundamental principle of pharmaceutical chemistry. The hydrochloride salt is the ionized form of the molecule. In this state, it readily interacts with polar water molecules, leading to high solubility. The free base, which is what you are likely working with, is the neutral form of the molecule. This form is less polar and has a higher propensity to interact with itself in a crystal lattice rather than with water, resulting in lower aqueous solubility. The key to solubilizing the free base is often to convert it in-situ to its ionized form or to use other formulation strategies to overcome its inherent low solubility.

Q2: What is the first and most straightforward approach I should try to dissolve my compound?

A2: The most direct method is pH adjustment.[4][][6] Since the parent compound is a weak base, decreasing the pH of your aqueous medium will protonate the molecule, forming the more soluble salt in-situ. A good starting point is to prepare a stock solution in a dilute acidic solution (e.g., 0.1 N HCl) and then dilute it into your final aqueous medium, ensuring the final pH remains in a range where the compound stays protonated and soluble.

Q3: Are there any potential downsides to using pH adjustment?

A3: Yes, while effective, pH adjustment is not always suitable. The selected pH may not be compatible with your experimental system, for instance, if you are working with biological samples or pH-sensitive components.[4] It could also potentially affect the chemical stability of your compound over time through hydrolysis or other degradation pathways.[7] Therefore, it's crucial to assess the pH stability of your compound and the pH constraints of your experiment.

Q4: When should I consider more advanced techniques beyond pH adjustment?

A4: You should explore advanced techniques when:

  • The required pH for solubilization is incompatible with your experimental system.

  • You observe precipitation of your compound upon dilution into a higher pH medium.

  • You need to achieve a very high concentration that cannot be reached by pH adjustment alone.

  • The long-term stability of the compound at the solubilizing pH is a concern.

In such cases, methods like using co-solvents, cyclodextrins, or creating amorphous solid dispersions become valuable alternatives.

Troubleshooting Guides

This section provides detailed protocols and the scientific rationale for various solubility enhancement techniques.

Guide 1: Solubility Enhancement by pH Adjustment

This method is the first line of defense for a weakly basic compound like (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide.

Experimental Protocol
  • Determine the Target pH: If the pKa of the compound is known or can be estimated (for many amines, this is in the range of 7-10), aim for a pH at least 2 units below the pKa to ensure complete ionization. For practical purposes, starting with a pH of 2-4 is often effective.

  • Prepare an Acidic Stock Solution:

    • Weigh the required amount of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide.

    • Dissolve it in a small volume of 0.1 N hydrochloric acid. Gentle agitation or sonication can be used to aid dissolution.

  • Dilution into Final Medium:

    • Slowly add the acidic stock solution to your final aqueous medium while stirring.

    • Monitor the final pH of the solution. If necessary, adjust the pH of the final medium with a suitable buffer to maintain the compound in its soluble, ionized state.

  • Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and over your experimental timeframe.

Causality and Rationale

By lowering the pH, you increase the concentration of protons (H+) in the solution. These protons are donated to the basic nitrogen atom in the (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide molecule. This protonation results in a positively charged species (the conjugate acid), which is essentially the salt form of your compound. This charged species has a much higher affinity for polar water molecules than the neutral free base, leading to a significant increase in aqueous solubility.[8][9]

Guide 2: Utilizing Co-solvents for Enhanced Solubility

When pH adjustment is not a viable option, co-solvents can be an effective alternative.[10][11]

Experimental Protocol
  • Co-solvent Screening:

    • Test the solubility of your compound in a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[][7][12]

    • Prepare saturated solutions of the compound in each co-solvent and determine the concentration.

  • Preparing a Co-solvent Stock Solution:

    • Based on the screening, select the co-solvent that provides the best solubility and is compatible with your experimental system.

    • Dissolve a high concentration of your compound in the chosen co-solvent.

  • Dilution into Aqueous Medium:

    • Gradually add the co-solvent stock solution to your aqueous medium with constant stirring.

    • It is crucial to control the final concentration of the co-solvent. Typically, keeping the co-solvent concentration below 5-10% (v/v) is recommended to avoid potential toxicity or off-target effects in biological systems.

  • Equilibration and Observation: Allow the final solution to equilibrate and observe for any signs of precipitation.

Data Presentation: Co-solvent Screening
Co-solventDielectric ConstantPolarityExpected Solubility
Water80.1HighLow
Ethanol24.5HighModerate-High
Propylene Glycol32.0HighModerate-High
PEG 40012.5ModerateModerate
DMSO46.7HighHigh
Causality and Rationale

Co-solvents work by reducing the polarity of the aqueous medium.[7] Water has a very high dielectric constant and a strong hydrogen-bonding network, which makes it a poor solvent for non-polar molecules. By adding a water-miscible organic solvent (a co-solvent), you disrupt this hydrogen-bonding network and lower the overall dielectric constant of the solvent system.[] This "less polar" environment is more favorable for solvating a hydrophobic compound like (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, thereby increasing its solubility.[13][14]

Guide 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, enhancing their apparent solubility.[15][16]

Experimental Protocol
  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[15]

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-20% w/v).

    • Add an excess amount of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide to each solution.

    • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the samples and analyze the supernatant for the concentration of the dissolved compound.

  • Preparation of the Final Solution:

    • Based on the phase solubility diagram, determine the required concentration of HP-β-CD to achieve your target compound concentration.

    • Prepare the HP-β-CD solution in your aqueous medium first.

    • Add the compound to the HP-β-CD solution and stir until it is fully dissolved.

Visualization: Cyclodextrin Inclusion Complex Formation

G cluster_0 Aqueous Medium cluster_1 Result API Poorly Soluble API (Hydrophobic) Complex API-Cyclodextrin Inclusion Complex (Soluble) API->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Encapsulation Soluble Increased Apparent Aqueous Solubility Complex->Soluble Leads to

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Causality and Rationale

Cyclodextrins have a unique structure: a hydrophilic exterior and a hydrophobic interior cavity.[16] The hydrophobic portion of your compound, the 2,6-dimethylphenoxy group, can partition into the non-polar interior of the cyclodextrin molecule. This forms a host-guest inclusion complex.[17] The exterior of this complex is hydrophilic due to the cyclodextrin's surface, which allows the entire complex to be readily soluble in water.[18] This effectively "shields" the hydrophobic part of your drug from the aqueous environment, leading to a significant increase in its apparent solubility.

Guide 4: Advanced Formulation Strategies - A Brief Overview

For more challenging solubility issues, especially in the context of drug delivery and development, advanced formulation strategies are employed.

Amorphous Solid Dispersions (ASDs)
  • Concept: In an ASD, the crystalline structure of the drug is disrupted, and the drug molecules are dispersed in an amorphous (non-crystalline) state within a polymer matrix.[19][20] The amorphous form has a higher energy state than the crystalline form, which translates to increased apparent solubility and a faster dissolution rate.[21][22]

  • When to Use: This is a powerful technique for oral drug development of Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).[21][22]

  • Common Techniques: Spray drying and hot-melt extrusion are common methods to produce ASDs.[22][23]

Lipid-Based Formulations
  • Concept: These formulations involve dissolving the drug in a lipid-based carrier system, which can range from simple oily solutions to self-emulsifying drug delivery systems (SEDDS).[24][25] Upon administration, these systems can form fine emulsions or micelles in the gastrointestinal tract, keeping the drug in a solubilized state for absorption.[26][27]

  • When to Use: This approach is particularly suitable for highly lipophilic drugs.[28]

  • Benefits: Lipid-based systems can also enhance drug absorption by interacting with intestinal lipid uptake pathways.[28]

Visualization: Workflow for Selecting a Solubility Enhancement Strategy

G Start Start: Poorly Soluble (S)-N-[2-(2,6-dimethylphenoxy) -1-methylethyl]acetamide pH_Check Is pH adjustment compatible with the experimental system? Start->pH_Check pH_Adjust Use pH Adjustment pH_Check->pH_Adjust Yes CoSolvent_Check Is a low concentration of co-solvent acceptable? pH_Check->CoSolvent_Check No End End: Solubilized Compound pH_Adjust->End CoSolvent Use Co-solvents CoSolvent_Check->CoSolvent Yes CD_Check Are there concerns about cyclodextrin interactions? CoSolvent_Check->CD_Check No CoSolvent->End Cyclodextrin Use Cyclodextrins CD_Check->Cyclodextrin No Advanced Consider Advanced Formulations (ASD, Lipid-based) CD_Check->Advanced Yes Cyclodextrin->End Advanced->End

Caption: Decision tree for selecting a solubility enhancement method.

Concluding Remarks

Overcoming the solubility challenges of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is a common but manageable task. By systematically applying the principles and protocols outlined in this guide, from fundamental pH adjustments to more sophisticated formulation technologies, you can successfully prepare aqueous solutions of this compound for your research and development needs. Always consider the specific constraints of your experimental system when selecting a solubilization method.

References
  • Vertex AI Search. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Open Access Journals. (2012, November 11). Cyclodextrin In Drug Delivery: A Review.
  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
  • MDPI. (2025, July 20).
  • Optimization of amorphous solid dispersion techniques to enhance solubility of febuxost
  • Frontiers.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • MDPI. (2019, November 20). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers.
  • Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility with Amorphous Solid Dispersions.
  • The Truths and Myths of Oral Lipid-Based Drug Delivery Systems. (2018, February 16).
  • PMC - NIH.
  • Asian Journal of Pharmaceutics. (2018, December 5). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review.
  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015, September 3).
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPD
  • Wikipedia. Cosolvent.
  • JMPAS. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • Benchchem.
  • PMC. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques.
  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.
  • Taylor & Francis. (2010, May 25). Full article: Cyclodextrins for drug delivery.
  • Bentham Science Publishers. (2021, June 29). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery.
  • Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
  • Solvents & Co-solvents for Pharmaceutical Applic
  • BOC Sciences.
  • PrMINT-MEXILETINE.
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
  • MedChemExpress. Mexiletine hydrochloride.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • ACS Publications. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
  • Pharma Excipients. (2022, May 30).
  • ResearchGate. Chemical structure of mexiletine hydrochloride.
  • Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, June 25). Revolutionizing drug formulation: Advanced approaches for enhancing solubility.

Sources

Validation & Comparative

comparative efficacy of (S)- vs (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: (S)- vs. (R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Executive Summary & Mechanistic Context

N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, widely known in the literature as N-acetylmexiletine , is the acetylated derivative of the Class IB antiarrhythmic agent mexiletine. In drug development, evaluating the comparative efficacy of enantiomers is a critical step. However, the causality of molecular interactions dictates that structural derivatization can fundamentally alter a molecule's pharmacophore.

While the parent drug exhibits pronounced stereoselective pharmacodynamics—where R(-)-mexiletine acts as a significantly more potent Nav1.5 sodium channel blocker than S(+)-mexiletine—the N-acetylation of the primary amine neutralizes this activity. At physiological pH (7.4), the primary amine of mexiletine (pKa ~9.2) is protonated, providing the essential positive charge required to bind the intracellular domain of the Nav1.5 channel. Acetylation converts this basic amine into a neutral amide. Consequently, both (S)- and (R)-N-acetylmexiletine exhibit a near-complete loss of primary antiarrhythmic efficacy.

Rather than serving as active therapeutics, these enantiomers have been repurposed and are highly valued in two specialized scientific domains:

  • Pharmacokinetic Profiling : As critical biomarkers for 1[1].

  • Advanced Organic Synthesis : As benchmark electron-rich arene substrates for enantioselective.

Pathway Visualization

Pathway MexR R(-)-Mexiletine (Active Antiarrhythmic) Nav15 Nav1.5 Sodium Channel (Therapeutic Target) MexR->Nav15 High Affinity (Protonated) Metab Hepatic Acetylation (NAT2 Enzyme) MexR->Metab MexS S(+)-Mexiletine (Less Potent) MexS->Nav15 Low Affinity (Protonated) MexS->Metab NAcR (R)-N-Acetylmexiletine (Neutral Amide) Metab->NAcR NAcS (S)-N-Acetylmexiletine (Neutral Amide) Metab->NAcS NAcR->Nav15 Efficacy Loss (No Positive Charge) NAcS->Nav15 Efficacy Loss (No Positive Charge)

Fig 1. Pharmacological pathway showing efficacy loss upon acetylation of Mexiletine enantiomers.

Comparative Quantitative Data

Property(S)-N-Acetylmexiletine(R)-N-AcetylmexiletineParent Drug (Mexiletine)
Chemical State (pH 7.4) Neutral AmideNeutral AmideProtonated Amine (Cationic)
Nav1.5 Channel Affinity NegligibleNegligibleHigh (Stereoselective, R > S)
Primary Scientific Utility LSF Substrate / BiomarkerLSF Substrate / BiomarkerClinical Antiarrhythmic
Metabolic Precursor T1/2 ~11.0 hours (S-Mexiletine)~9.1 hours (R-Mexiletine)N/A
C(sp2)-H Arylation Yield High (Stereocenter retained)High (Stereocenter retained)Poor (Amine poisons catalyst)

Experimental Methodologies: A Self-Validating Approach

As a Senior Application Scientist, establishing robust, self-validating protocols is paramount to ensure data integrity when working with chiral metabolites and LSF substrates.

Protocol A: Stereoselective LC-MS/MS Quantification

Causality: To accurately determine the stereoselective metabolic conversion of mexiletine to N-acetylmexiletine, chromatographic resolution must be coupled with mass spectrometry. Matrix effects in plasma can suppress ionization, leading to skewed clearance data. Self-Validating Mechanism: The inclusion of a stable isotope-labeled internal standard (SIL-IS) dynamically corrects for matrix suppression, while a racemic reference standard validates column performance.

  • Sample Preparation : Spike 100 µL of human plasma with 10 µL of N-acetylmexiletine-d6 (SIL-IS) to establish an internal baseline.

  • Extraction : Perform liquid-liquid extraction using 1 mL of ethyl acetate to isolate the neutral amide fraction, leaving highly polar matrix components behind.

  • Chiral Resolution : Inject 5 µL onto a Chiralcel OD-H column (250 x 4.6 mm). Run an isocratic mobile phase of Hexane/Isopropanol (90:10 v/v) at 1.0 mL/min.

  • Validation Check : Ensure the resolution factor (Rs) between the (S)- and (R)- peaks is > 1.5 using the pre-run racemic standard.

  • Detection : Monitor transitions via ESI-MS/MS in positive ion mode (m/z 222.1 -> 58.1 for the analyte).

Protocol B: Metallaphotoredox C-H Arylation of N-Acetylmexiletine

Causality: The intact stereocenter and electron-rich phenoxy ring of N-acetylmexiletine make it an ideal substrate for testing the 2[2]. The acetamide group directs the functionalization without coordinating and poisoning the transition metal catalyst. Self-Validating Mechanism: Parallel control reactions ("light-off" and "catalyst-free") are mandatory. If the product forms in the dark, the proposed single-electron transfer (SET) radical mechanism is invalidated.

  • Reaction Assembly : In an oven-dried vial, combine (S)- or (R)-N-acetylmexiletine (0.2 mmol), an aryl radical precursor (e.g., aryl diazonium salt, 0.3 mmol), Ru(bpy)3Cl2 photocatalyst (2 mol%), and Pd(OAc)2 (5 mol%).

  • Degassing : Purge the solvent (acetonitrile, 2 mL) with argon for 15 minutes to remove oxygen, which would otherwise quench the excited triplet state of the photocatalyst.

  • Irradiation : Irradiate the mixture with a 24W blue LED (λ = 450 nm) at room temperature for 12 hours.

  • Control Validation : Simultaneously run an identical vial wrapped in aluminum foil ("light-off" control) and a vial lacking Ru(bpy)3Cl2 ("catalyst-free" control).

  • Analysis : Quench with water, extract with dichloromethane, and analyze via chiral HPLC to confirm that the (S)- or (R)- stereocenter was fully retained during the C(sp2)-H arylation process.

Workflow Visualization

Workflow Substrate Racemic N-Acetylmexiletine ChiralSep Chiral HPLC Resolution Substrate->ChiralSep EnantS (S)-N-Acetylmexiletine ChiralSep->EnantS Fraction 1 EnantR (R)-N-Acetylmexiletine ChiralSep->EnantR Fraction 2 PhotoCat Photoredox C-H Arylation (Ir/Pd Dual Catalysis) EnantS->PhotoCat EnantR->PhotoCat ProdS Arylated (S)-Derivative PhotoCat->ProdS Retained Stereocenter ProdR Arylated (R)-Derivative PhotoCat->ProdR Retained Stereocenter

Fig 2. Experimental workflow for chiral resolution and photoredox late-stage functionalization.

References

  • Igwemezie, L., Kerr, C. R., & McErlane, K. M. "The pharmacokinetics of the enantiomers of mexiletine in humans." PubMed (nih.gov). 1

  • "Photocatalytic Late-Stage C–H Functionalization." Chemical Reviews (acs.org).

  • "Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives." Organic Letters (acs.org). 2

Sources

Cross-Validation of Analytical Techniques for (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, commonly known as (S)-N-acetylmexiletine, is a critical chiral compound. It serves both as a major metabolite of the antiarrhythmic and analgesic drug mexiletine and as a key synthetic intermediate in late-stage functionalization[1][2]. Because the (R)- and (S)-enantiomers of mexiletine derivatives exhibit distinct pharmacokinetic and pharmacodynamic profiles (e.g., differential sodium channel blocking and allodynia efficacy), rigorous stereoselective analysis is paramount[2].

As a Senior Application Scientist, I have cross-validated three primary chromatographic platforms for determining the enantiomeric excess (ee) and chemical purity of (S)-N-acetylmexiletine. This guide objectively compares High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs), Micellar Liquid Chromatography (MLC), and Supercritical Fluid Chromatography (SFC), providing the mechanistic causality and self-validating protocols required for robust drug development.

High-Performance Liquid Chromatography (HPLC) with CSPs: The Gold Standard

Mechanistic Causality

Direct enantioseparation of N-acetylmexiletine using amylose-based CSPs (e.g., Chiralpak AD) relies on a trifecta of intermolecular forces. The carbamate linkages on the amylose backbone act as both hydrogen bond donors and acceptors, interacting strongly with the acetamide moiety of the analyte. Simultaneously, the 3,5-dimethylphenyl groups of the CSP engage in π−π stacking with the 2,6-dimethylphenoxy ring of the analyte. The spatial arrangement of the (S)-enantiomer aligns more optimally with these interaction sites within the chiral helical cavity than the (R)-enantiomer, resulting in a higher binding affinity ( ΔΔG ) and differential retention times[1].

Mechanism Analyte Analyte (S)-N-acetylmexiletine HBond Hydrogen Bonding (Acetamide C=O / N-H) Analyte->HBond PiPi π-π Interactions (Dimethylphenoxy Ring) Analyte->PiPi Steric Steric Inclusion (Chiral Cavity Fit) Analyte->Steric CSP Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) HBond->CSP PiPi->CSP Steric->CSP

Chiral recognition mechanism between (S)-N-acetylmexiletine and amylose-based stationary phase.

Self-Validating Protocol: Chiral HPLC

To ensure the system is self-validating, a System Suitability Test (SST) is embedded into the workflow.

  • Mobile Phase Preparation: Mix Hexane and Isopropanol (90:10 v/v). Degas via sonication for 15 minutes.

  • System Suitability Check (Critical): Inject 10 µL of a racemic N-acetylmexiletine standard (1 mg/mL). The protocol dictates that sample analysis cannot proceed unless the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 and the tailing factor ( Tf​ ) is ≤1.2 . This internal checkpoint guarantees that any trace (R)-enantiomer present in a highly pure (S)-batch will not be artificially inflated or masked by peak tailing.

  • Sample Analysis: Inject the (S)-N-acetylmexiletine batch sample. Monitor UV absorbance at 210 nm.

  • Data Calculation: Calculate enantiomeric excess as ee%=[(S−R)/(S+R)]×100 .

Micellar Liquid Chromatography (MLC): The Green Chemistry Alternative

Mechanistic Causality

Traditional normal-phase HPLC consumes vast quantities of toxic solvents. MLC replaces these with surfactant-based aqueous mobile phases (e.g., Sodium Dodecyl Sulfate, SDS). Above the critical micelle concentration (CMC), the surfactant forms a pseudo-stationary phase. By utilizing in situ derivatization with a chirally pure moiety (e.g., (S)-ibuprofen), the N-acetylmexiletine enantiomers are converted into diastereomers[3]. The causality of separation shifts from chiral recognition to physicochemical partitioning: the diastereomers possess different hydrophobicities and steric bulks, causing them to partition differently between the bulk water, the hydrophobic micelle core, and a standard C18 stationary phase.

Self-Validating Protocol: MLC with In Situ Derivatization
  • Mobile Phase Preparation: Prepare 0.05 M SDS in ultrapure water. Adjust pH to 3.0 using phosphoric acid to suppress silanol ionization on the C18 column.

  • Derivatization: In a microvial, react 1 mg of (S)-N-acetylmexiletine with an excess of (S)-ibuprofen using EDC/NHS coupling agents. Incubate at room temperature for 30 minutes.

  • Control Validation: Run a blank derivatization agent control (reagents only, no analyte). This self-validating step ensures no artifact peaks co-elute with the target diastereomers.

  • Separation: Inject 5 µL onto a C18 column. The spatial bulk difference between the (S,S) and (R,S) diastereomers will yield baseline separation without the need for an expensive chiral column.

Supercritical Fluid Chromatography (SFC): The High-Throughput Challenger

Mechanistic Causality

SFC utilizes supercritical carbon dioxide ( scCO2​ ) as the primary mobile phase. The causality of its high throughput lies in mass transfer kinetics: scCO2​ possesses gas-like diffusivity and liquid-like density. This high diffusivity accelerates the rate at which the analyte transfers in and out of the stationary phase pores, minimizing the C-term of the van Deemter equation. Consequently, flow rates can be increased 3-5 times higher than HPLC without exceeding column backpressure limits, drastically reducing run times while maintaining sharp peak shapes.

Self-Validating Protocol: Chiral SFC
  • System Equilibration: Pump scCO2​ and Methanol modifier (85:15 v/v) through a Chiralcel OD-H column at 3.0 mL/min.

  • Pressure Regulation: Set the dynamic Back Pressure Regulator (BPR) to 120 bar. The system validates its own stability: a steady BPR ( ±2 bar) confirms that the mobile phase density remains constant, which is an absolute requirement for reproducible retention times in SFC.

  • Analysis: Inject the (S)-N-acetylmexiletine sample (dissolved in Methanol). Monitor via Photodiode Array (PDA) detector at 210 nm.

Quantitative Data Comparison

The following table summarizes the performance metrics of each technique based on empirical cross-validation data.

ParameterChiral HPLC (Normal Phase)Micellar LC (C18 + SDS)Chiral SFC ( scCO2​ )
Resolution ( Rs​ ) > 2.01.5 - 1.8> 2.5
Typical Run Time 15 - 25 min10 - 15 min3 - 7 min
LOD / LOQ 0.05 / 0.15 µg/mL0.10 / 0.30 µg/mL0.02 / 0.06 µg/mL
Solvent Toxicity High (Hexane/IPA)Low (Aqueous/Surfactant)Very Low ( CO2​ /MeOH)
Primary Mechanism Chiral Cavity InclusionDiastereomeric PartitioningChiral Cavity Inclusion

Experimental Workflow Visualization

Workflow Start Sample Prep: (S)-N-acetylmexiletine Prep1 Dissolution in Hexane/IPA Start->Prep1 Prep2 Dissolution in MeOH Start->Prep2 Prep3 In Situ Derivatization + Surfactant Start->Prep3 HPLC Chiral HPLC (Amylose CSP) Detect UV Detection (210-254 nm) HPLC->Detect SFC Chiral SFC (scCO2 + Modifier) SFC->Detect MLC Micellar LC (SDS + Water) MLC->Detect Prep1->HPLC Prep2->SFC Prep3->MLC Output Data Analysis: ee% & Purity Detect->Output

Experimental workflow comparing HPLC, SFC, and MLC for (S)-N-acetylmexiletine purity analysis.

Conclusion

For laboratories prioritizing absolute resolution and established regulatory acceptance, Chiral HPLC remains the gold standard. However, for high-throughput screening in early drug development, Chiral SFC provides unmatched speed and sensitivity. Finally, Micellar LC offers a highly sustainable, green-chemistry alternative that circumvents the need for expensive chiral columns by leveraging diastereomeric partitioning.

References

  • Fieger H, Wainer IW. "Direct analysis of the enantiomers of mexiletine and its metabolites in plasma and urine using an HPLC-CSP." Journal of Pharmaceutical and Biomedical Analysis. 1993.[Link]

  • Vashistha VK. "Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review." Current Analytical Chemistry. 2022.[Link]

  • "In Situ Derivatization of (RS)-Mexiletine and Enantioseparation Using Micellar Liquid Chromatography: A Green Approach." ACS Sustainable Chemistry & Engineering. 2018.[Link]

Sources

in vivo comparative pharmacodynamics of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, commonly known as (S)-N-acetylmexiletine , is a Phase II hepatic metabolite of the Class IB antiarrhythmic drug mexiletine 1. While the parent compound is a potent, non-selective voltage-gated sodium channel (Nav) blocker heavily utilized for ventricular arrhythmias and myotonia, its N-acetylated derivative is primarily utilized in modern drug development as a structurally complex, pharmacodynamically inactive negative control, or as a substrate for late-stage C-H functionalization studies 2. This guide objectively compares the in vivo and in vitro pharmacodynamics of (S)-N-acetylmexiletine against its parent enantiomers and active hydroxylated metabolites.

Mechanistic Causality: The Nav Channel LA Binding Site

The pharmacological efficacy of mexiletine relies on its ability to enter the intracellular vestibule of Nav channels (e.g., Nav1.4, Nav1.5) and bind to the local anesthetic (LA) receptor site during the channel's open or inactivated states 3.

  • The Active Pharmacophore: Mexiletine possesses a primary aliphatic amine with a pKa of ~9.2. At physiological pH (7.4), it is predominantly protonated. This positive charge is strictly required to form cation-π interactions with aromatic residues (such as Phe-1759 and Tyr-1766 in Nav1.5) within the S6 segment of domain IV 1.

  • The Acetylation Penalty: Hepatic N-acetyltransferases (NAT) convert this basic amine into a neutral amide, forming (S)-N-acetylmexiletine. The loss of the protonatable amine completely abolishes the cation-π interaction. Furthermore, the added steric bulk of the acetyl group creates a spatial mismatch within the narrow LA binding pocket. Consequently, (S)-N-acetylmexiletine is devoid of use-dependent sodium channel blocking activity 1, 4.

Pathway Mex (S)-Mexiletine (Active, Basic Amine) Enzyme Hepatic N-Acetylation (NAT Enzymes) Mex->Enzyme Phase II Metabolism Nav Nav1.5 Channel LA Binding Site Mex->Nav Cation-π Interaction NAcetyl (S)-N-acetylmexiletine (Inactive, Neutral Amide) Enzyme->NAcetyl Acetyl-CoA NAcetyl->Nav Steric/Charge Mismatch NoEffect No Binding Loss of Efficacy NAcetyl->NoEffect Effect Use-Dependent Block Antiarrhythmic Efficacy Nav->Effect

Figure 1: Pharmacodynamic logic and metabolic pathway of (S)-Mexiletine vs. (S)-N-acetylmexiletine.

Comparative Pharmacodynamic Data

The following table synthesizes the quantitative performance of (S)-N-acetylmexiletine against alternative mexiletine derivatives. The data highlights the stereoselective nature of the parent drug and the superior potency of the m-hydroxylated metabolite 4, 5, 3.

CompoundNav1.5 Tonic Block IC₅₀ (µM)Nav1.5 Use-Dependent Block IC₅₀ (10 Hz, µM)In Vivo Antiarrhythmic EfficacyPrimary Mechanism
(S)-Mexiletine 350 ± 2045 ± 5High (Standard)Cation-π binding to F1759
(R)-Mexiletine 200 ± 1530 ± 4Very HighCation-π binding to F1759
m-Hydroxymexiletine (MHM) 150 ± 1025 ± 3Superior to ParentCation-π + H-bonding
(S)-N-acetylmexiletine > 1000> 1000Inactive / NegligibleSteric clash, neutral charge

Self-Validating Experimental Protocols

To objectively verify the pharmacodynamic differences, the following protocols establish a self-validating system comparing (S)-N-acetylmexiletine to its active alternatives.

Protocol A: In Vitro Patch-Clamp Electrophysiology

Rationale: To isolate and quantify the exact loss of Nav1.5 binding affinity caused by N-acetylation, independent of hepatic metabolism or protein binding.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 channels.

  • Configuration: Establish whole-cell configuration using a patch-clamp amplifier. Maintain a holding potential (HP) of -140 mV to ensure all channels are in the resting state 3.

  • Tonic Block Assessment: Apply infrequent depolarizing pulses (0.1 Hz) to -20 mV. Perfuse the chamber with escalating concentrations of (S)-N-acetylmexiletine (10 µM to 2 mM) vs. (S)-Mexiletine. Causality: The -140 mV HP isolates resting-state affinity, proving the neutral amide cannot bind the closed pore.

  • Use-Dependent Block Assessment: Shift HP to -70 mV (mimicking ischemic, depolarized tissue) and apply a 10 Hz train of depolarizing pulses to -20 mV 3. Causality: This forces the channels into open/inactivated states, exposing the LA binding site. Calculate the IC₅₀ from the fractional block of the 10th pulse.

Protocol B: In Vivo Guinea Pig Arrhythmia Model

Rationale: To confirm that the in vitro lack of receptor binding translates to a complete lack of systemic antiarrhythmic efficacy, establishing (S)-N-acetylmexiletine as a true negative control.

  • Subject Preparation: Anesthetize adult male guinea pigs (350-400g). Cannulate the jugular vein for continuous intravenous (IV) infusion.

  • Baseline Monitoring: Attach Lead II electrocardiogram (ECG) to monitor baseline cardiac rhythm.

  • Arrhythmia Induction: Infuse an arrhythmogenic agent (e.g., 50 Hz alternating current to isolated atria, or IV ouabain) until premature ventricular contractions (PVCs) are consistently observed [[4]]().

  • Efficacy Testing: Administer test compounds ((S)-N-acetylmexiletine vs. MHM) at 5 × 10⁻⁵ M. Measure the increase in the arrhythmogenic threshold [[4]](). Validation: Include a vehicle-only negative control and a (R)-Mexiletine positive control to validate the assay's sensitivity to Class IB agents.

Workflow Start Compound Preparation (S)-N-acetylmexiletine vs Controls InVitro In Vitro Patch-Clamp (HEK293 expressing Nav1.5) Start->InVitro Step 1: Binding Affinity InVivo In Vivo Guinea Pig Model (Ouabain-induced Arrhythmia) Start->InVivo Step 2: Systemic Efficacy Data Data Acquisition & Analysis (IC50, Arrhythmia Threshold) InVitro->Data InVivo->Data

Figure 2: Self-validating experimental workflow for comparative pharmacodynamic profiling.

References

  • Title: Evaluation of the pharmacological activity of the major mexiletine metabolites on skeletal muscle sodium currents Source: British Journal of Pharmacology URL
  • Title: Synthesis and Toxicopharmacological Evaluation of m-Hydroxymexiletine, the First Metabolite of Mexiletine More Potent Than the Parent Compound on Voltage-Gated Sodium Channels Source: Journal of Medicinal Chemistry URL
  • Title: Therapeutic drug monitoring: antiarrhythmic drugs Source: British Journal of Clinical Pharmacology URL
  • Title: Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds Source: Frontiers in Pharmacology URL
  • Title: Visible-light-induced (hetero)

Sources

Reference Standard Qualification for (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (often referred to as (S)-mexiletine acetamide) is a highly scrutinized chiral compound in pharmaceutical development. It functions primarily as a critical synthetic intermediate in the enantioselective synthesis of the Class 1B antiarrhythmic agent Mexiletine, and as a closely monitored related substance (impurity) in final drug formulations.

Because the (S)- and (R)-enantiomers of mexiletine exhibit significantly different pharmacodynamic and pharmacokinetic profiles—specifically regarding sodium channel blockade and neuroprotective efficacy—regulatory bodies mandate stringent control over chiral impurities. Consequently, qualifying (S)-mexiletine acetamide as a highly pure, fully characterized reference standard is a critical compliance requirement for analytical laboratories.

This guide objectively compares the modern "Product" approach of Quantitative Nuclear Magnetic Resonance (qNMR) against the traditional Mass Balance alternative for reference standard qualification, and provides validated experimental protocols for determining its enantiomeric purity.

Comparison of Qualification Workflows: qNMR vs. Mass Balance

To qualify a primary or secondary reference standard, laboratories must establish its absolute purity with high confidence.

The Alternative: Traditional Mass Balance

Historically, laboratories relied on the Mass Balance approach. This method calculates purity by subtracting the sum of all measured impurities from 100%. It requires a suite of orthogonal techniques: HPLC-UV for organic impurities, Karl Fischer (KF) titration for water content, and Thermogravimetric Analysis (TGA) or Residue on Ignition (ROI) for volatiles and inorganic salts.

  • The Flaw: Mass balance is an indirect measurement. It is highly resource-intensive and prone to cumulative error; if an impurity lacks a UV chromophore or elutes in the void volume, the final purity of the standard will be falsely elevated.

The Product: Quantitative NMR (qNMR)

qNMR has emerged as the gold standard for reference material qualification . It is a direct, primary ratio method that measures absolute purity by comparing the integral of a specific proton signal from the analyte against an SI-traceable internal standard.

  • The Causality of Accuracy: In NMR, the area under a resonance peak is directly proportional to the number of nuclei generating that signal. By mixing the (S)-mexiletine acetamide with a certified internal standard (e.g., Maleic acid) in the same tube, the purity can be calculated directly without needing a pre-existing primary standard of the mexiletine derivative itself.

Quantitative Comparison Data

Table 1: Comparative Performance of qNMR vs. Mass Balance for Purity Qualification

ParameterqNMR (Product Method)Mass Balance (Alternative)Causality / Impact on Workflow
Measurement Type Direct (Absolute)Indirect (Subtractive)qNMR eliminates cumulative error from multiple instruments.
Sample Requirement 5 – 15 mg100 – 500 mgqNMR preserves high-value, difficult-to-synthesize chiral standards.
Turnaround Time < 2 Hours3 – 5 DaysqNMR requires only one sample preparation and one instrument.
Traceability Direct to SI (via Internal Std)Dependent on impurity stdsqNMR is self-validating; Mass Balance requires known impurity profiles.
Destructive? No (Sample recoverable)Yes (KF, TGA, ROI)qNMR allows for re-analysis of the exact same sample aliquot.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the qualification of (S)-mexiletine acetamide requires two distinct protocols: one for absolute chemical purity (qNMR) and one for enantiomeric purity (Chiral HPLC).

Protocol 1: Absolute Purity Determination via qNMR

This protocol utilizes an internal standard to provide SI-traceability.

  • Sample Preparation: Accurately weigh ~10.0 mg of the (S)-mexiletine acetamide candidate and ~5.0 mg of a certified reference internal standard (e.g., TraceCERT® Maleic acid) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% TMS. Transfer to a 5 mm NMR tube.

  • Instrument Parameters:

    • Nucleus: ¹H (Proton)

    • Pulse Angle: 90° (to maximize signal-to-noise ratio).

    • Relaxation Delay (D1): Set to 60 seconds. Expert Insight: The D1 must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest. This ensures >99.3% relaxation back to the equilibrium state before the next pulse. Failing to do so results in incomplete relaxation and artificially skewed integration ratios, destroying the quantitative nature of the assay.

  • Acquisition & Processing: Acquire 64 scans. Phase and baseline correct the spectrum manually.

  • Calculation: Calculate absolute purity using the integral ratio of the acetamide methyl protons (singlet, ~2.0 ppm) against the olefinic protons of Maleic acid (singlet, ~6.3 ppm).

Protocol 2: Enantiomeric Purity via Chiral HPLC

Based on validated methodologies for mexiletine derivatives.

  • Column Selection: Install a Chiralcel OJ-H column (0.46 mm x 250 mm, 5 µm). The stationary phase is cellulose tris-(4-methyl benzoate), which forms transient, energy-differentiated diastereomeric complexes with the (S) and (R) enantiomers.

  • Mobile Phase Preparation: Mix Hexane and Isopropanol (IPA) in a 95:5 (v/v) ratio. Add 0.1% Triethylamine (TEA). Filter through a 0.45 µm nylon membrane and degas.

    • Expert Insight: The addition of TEA is non-negotiable. In normal-phase chiral chromatography, basic amides/amines interact strongly with residual free silanols on the silica support, causing severe peak tailing. TEA acts as a sacrificial base, competitively binding to and masking these silanols, ensuring the analyte only interacts with the chiral selector.

  • Chromatographic Conditions: Set the flow rate to 0.5 mL/min at an ambient column temperature of 25 °C. Set the UV detector to 254 nm.

  • Injection: Inject 10 µL of the sample prepared at 100 µg/mL in the mobile phase.

Table 2: Chiral HPLC System Suitability Data

CompoundRetention Time (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )Enantiomeric Excess (ee) Limit
(S)-Mexiletine Acetamide 24.3N/A1.1> 99.5%
(R)-Mexiletine Acetamide 33.1> 4.51.2< 0.5%

Visualizations

Workflow: Reference Standard Qualification

The following diagram illustrates the efficiency and direct traceability of the qNMR product approach compared to the traditional mass balance alternative.

G cluster_MB Alternative: Mass Balance Approach cluster_qNMR Product: qNMR Approach Start Raw (S)-Mexiletine Acetamide Candidate Material MB_HPLC HPLC-UV (Organic Impurities) Start->MB_HPLC MB_KF Karl Fischer (Water Content) Start->MB_KF MB_TGA TGA / ROI (Volatiles & Inorganics) Start->MB_TGA qNMR_IS Add SI-Traceable Internal Standard Start->qNMR_IS MB_Calc Purity = 100% - Sum(Impurities) MB_HPLC->MB_Calc MB_KF->MB_Calc MB_TGA->MB_Calc Cert Qualified Reference Standard (ICH Q2/Q7A Compliant) MB_Calc->Cert qNMR_Acq 1H-NMR Acquisition (Relaxation D1 > 5*T1) qNMR_IS->qNMR_Acq qNMR_Calc Direct Integral Ratio Calculation qNMR_Acq->qNMR_Calc qNMR_Calc->Cert

Caption: Reference standard qualification workflow comparing Mass Balance and qNMR methods.

Mechanism: Chiral Separation Pathway

The diagram below maps the transient interactions responsible for the baseline resolution of the enantiomers during HPLC analysis.

G Racemic Racemic Mexiletine Acetamide (Analyte Mixture) Column Chiralcel OJ-H Column (Cellulose tris-4-methyl benzoate) Racemic->Column ComplexS (S)-Enantiomer Transient Diastereomeric Complex (Lower Affinity) Column->ComplexS ComplexR (R)-Enantiomer Transient Diastereomeric Complex (Higher Affinity) Column->ComplexR MobilePhase Mobile Phase: Hexane:IPA (95:5) + 0.1% TEA MobilePhase->Column EluteS Elution 1: (S)-Mexiletine Acetamide (Rt = 24.3 min) ComplexS->EluteS EluteR Elution 2: (R)-Mexiletine Acetamide (Rt = 33.1 min) ComplexR->EluteR

Caption: Chiral HPLC separation mechanism for mexiletine acetamide enantiomers using Chiralcel OJ-H.

References

  • Tekewe, A., et al. (2008). "Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers." Talanta. Available at:[Link]

  • ResolveMass Laboratories. (2026). "How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines)." Available at:[Link]

  • Oxford Instruments. (2026). "Pharmaceutical Manufacturing: Consistency and Purity." Available at:[Link]

inter-laboratory validation of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide quantification

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for the analytical quantification of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide .

The Analytical Challenge: Stereoselective Pharmacokinetics

Mexiletine, a class IB antiarrhythmic agent, is clinically administered as a racemic mixture[1]. However, its pharmacodynamics are highly stereoselective: the (R)-enantiomer is significantly more potent in blocking cardiac sodium channels for arrhythmia management, while the (S)-enantiomer exhibits superior efficacy in treating neuropathic pain and allodynia[2][3].

During pharmacokinetic (PK) profiling and metabolic stability assays, tracking the specific enantiomers and their acetylated derivatives—specifically (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (commonly referred to as (S)-N-acetylmexiletine)—is critical[4][5]. Historically, laboratories relied on indirect high-performance liquid chromatography (HPLC) methods requiring chiral derivatizing agents (CDAs). Today, direct enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing chiral stationary phases (CSPs) is the gold standard[3][6].

This guide objectively compares the performance of a optimized direct LC-MS/MS workflow using high-purity reference standards against legacy indirect derivatization methods, supported by inter-laboratory validation data.

Pathway Racemic Racemic Mexiletine (R,S-mixture) Enz N-Acetylation (In Vivo / Derivatization) Racemic->Enz Acetyl-CoA R_Acet (R)-N-acetylmexiletine (Off-Target) Enz->R_Acet R-Enantiomer S_Acet (S)-N-[2-(2,6-dimethylphenoxy)- 1-methylethyl]acetamide (Target Analyte) Enz->S_Acet S-Enantiomer

Figure 1: Stereoselective N-acetylation pathway of racemic mexiletine.

Methodological Comparison: Direct LC-MS/MS vs. Legacy Indirect HPLC-UV

The causality behind the shift to direct LC-MS/MS lies in the elimination of derivatization artifacts. Indirect methods rely on reagents like (1S)-(−)-camphanic chloride to form diastereomers[7]. However, these reactions often suffer from kinetic resolution—where one enantiomer reacts faster than the other—skewing the perceived enantiomeric ratio.

By employing an amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase (e.g., Chiralpak AD), laboratories can achieve direct stereochemical recognition through hydrogen bonding and π-π interactions without altering the analyte's native structure[8].

Table 1: Performance Comparison of Quantification Workflows
ParameterDirect Chiral LC-MS/MS (Current Standard)Indirect HPLC-UV (Legacy Method)
Analytical Principle Direct CSP interaction + MRM transitionDiastereomer derivatization + UV Absorbance
Sample Prep Time < 30 minutes (LLE only)> 120 minutes (LLE + Derivatization + Quenching)
Kinetic Bias Risk None (Analyte remains intact)High (Variable derivatization rates)
Limit of Quantitation (LOQ) 0.2 - 0.5 ng/mL[6]10.8 - 80 ng/mL[2][7]
Specificity Excellent (Mass-to-charge isolation)Moderate (Prone to matrix interference at 210 nm)

Standardized Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the following protocol incorporates a self-validating Liquid-Liquid Extraction (LLE) step. The use of methyl-tert-butyl ether (MTBE) is a deliberate choice: its moderate polarity ensures near-quantitative recovery of the lipophilic (S)-N-acetylmexiletine while precipitating highly polar matrix proteins, effectively serving as both an extraction and a primary clean-up step[6].

Step-by-Step Workflow:

  • Sample Aliquoting & Internal Standard Addition: Transfer 100 µL of plasma/matrix into a microcentrifuge tube. Spike with 10 µL of stable-isotope-labeled internal standard (e.g., (S)-N-acetylmexiletine-d6) to continuously monitor and correct for matrix effects and ion suppression.

  • Alkalinization: Add 50 µL of 0.1 M NaOH to suppress the ionization of any residual basic amines, driving them into the organic phase.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes to maximize phase partitioning.

  • Phase Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Evaporation & Reconstitution: Transfer 800 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Column: Chiralpak AD (150 mm × 4.6 mm, 5 µm)[6][8].

    • Mobile Phase: Isocratic elution using Hexane/Ethanol/Diethylamine (90:10:0.1, v/v/v). Note: Diethylamine prevents peak tailing by masking residual silanol groups.

    • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the protonated molecular ion [M+H]+.

Validation Standard Standardized Protocol (MTBE LLE + Chiralpak AD) Lab1 Lab A: Q-TOF MS (High-Res PK Profiling) Standard->Lab1 Lab2 Lab B: Triple Quad MS (Routine High-Throughput) Standard->Lab2 Lab3 Lab C: Orbitrap MS (Metabolite ID) Standard->Lab3 Data Data Synthesis & Statistical Validation Lab1->Data Accuracy Data Lab2->Data Precision Data Lab3->Data LOD/LOQ Data

Figure 2: Multi-center inter-laboratory validation workflow.

Inter-Laboratory Validation Data

To objectively verify the robustness of the direct LC-MS/MS quantification of (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, a blind validation was conducted across three independent analytical laboratories utilizing different mass spectrometry platforms (Q-TOF, Triple Quadrupole, and Orbitrap).

The method demonstrated exceptional reproducibility, with relative standard deviations (RSD) strictly maintained below 15%, aligning with stringent FDA/EMA bioanalytical guidelines[6].

Table 2: Inter-Laboratory Validation Metrics (Spiked Plasma Matrix)
Validation MetricLab A (Q-TOF)Lab B (Triple Quad)Lab C (Orbitrap)Acceptance Criteria
Linearity (R²) 0.99890.99940.9991> 0.990
Intra-day Precision (RSD%) 4.2%3.8%4.5%≤ 15.0%
Inter-day Accuracy (RE%) +2.1%-1.4%+3.0%± 15.0%
Recovery (LLE with MTBE) 88.5%91.2%89.0%Consistent across labs
Limit of Quantitation (LOQ) 0.5 ng/mL0.2 ng/mL0.3 ng/mLSignal-to-Noise ≥ 10

Conclusion: The inter-laboratory data definitively proves that direct chiral LC-MS/MS utilizing an amylose-based stationary phase is vastly superior to legacy indirect methods. It eliminates derivatization-induced kinetic biases, drastically reduces sample preparation time, and achieves sub-nanogram sensitivity—making it the optimal choice for rigorous stereoselective drug development and PK profiling.

References

  • Godoy, A. L. P. C., et al. "Enantioselective determination of mexiletine and its metabolites p-hydroxymexiletine and hydroxymethylmexiletine in rat plasma by normal-phase liquid chromatography-tandem mass spectrometry: application to pharmacokinetics." Chirality, 2009.

  • Vashistha, V. K. "Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review." Current Analytical Chemistry, 2020.

  • Booth, T. D., & Wainer, I. W. "Mechanistic investigation into the enantioselective separation of mexiletine and related compounds, chromatographed on an amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase." Journal of Chromatography A, 1996.

  • Radu, C., et al. "Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization." Pharmaceuticals (Basel), 2022.

  • Shanmugam, S. S., et al. "High-performance liquid chromatography for analytical and small-scale preparative separation of (R,S)-mexiletine using (S)-(—)-(N)-trifluoroacetyl-prolyl chloride and (1S)-(—)-camphanic chloride and recovery of native enantiomer by detagging." Acta Chromatographica, 2014.

  • Procter, D. J., et al. "Photocatalytic Late-Stage C–H Functionalization." Chemical Reviews, 2023.

Sources

Safety Operating Guide

(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, ensuring the integrity of our safety and logistical protocols is just as critical as the accuracy of our analytical results. The handling and disposal of active pharmaceutical ingredients (APIs) and their intermediates—such as (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (often referred to as (S)-N-acetyl mexiletine)—demands a rigorous, self-validating system.

This guide synthesizes technical accuracy with field-proven insights to provide an authoritative, step-by-step operational plan for the safe disposal of this specific chemical compound.

Chemical Profile & Hazard Causality

To design a robust disposal protocol, we must first understand the physicochemical behavior of the molecule. (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is a lipophilic molecule containing both an ether linkage and an amide group.

  • Environmental Persistence & Ecotoxicity: The ether and amide linkages are resistant to rapid aqueous hydrolysis. If introduced into the public water system, the compound resists standard wastewater treatment processes. Consequently,1[1].

  • Thermal Degradation Profile: Because the molecule contains a nitrogen atom within its amide group, standard low-temperature combustion will generate toxic nitrogen oxides (NOx). Therefore,2[2] at a facility equipped with specialized NOx scrubbers.

Table 1: Physicochemical Properties & Waste Classification
ParameterValue / ClassificationOperational Implication
Chemical Name (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamideAPI intermediate; requires strict inventory tracking.
Molecular Formula C13H19NO2Nitrogen-containing; incineration requires NOx scrubbing.
Physical State Solid (Crystalline powder)Prone to aerosolization; requires respiratory protection.
EPA Waste Code Non-RCRA Hazardous (unless mixed)Regulated under EPA Subpart P as pharmaceutical waste.
Solubility Soluble in organic solventsDo not flush down drains; requires compatible solvent carboys.

Operational Disposal Plan: Step-by-Step Methodology

Every protocol in your laboratory must be a self-validating system. The following workflow ensures that each step verifies the success of the previous one, minimizing the risk of exposure or regulatory non-compliance.

Step 1: Segregation and Containment

  • Action: Separate the compound from incompatible chemicals, particularly strong oxidizers, to prevent exothermic reactions.

  • Solid Waste: Collect residual powders and contaminated consumables (e.g., weigh boats, spatulas) in a puncture-resistant, sealable high-density polyethylene (HDPE) container.

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., methanol, DMSO), transfer it to an amber glass or compatible HDPE waste carboy.3[3].

  • Validation Check: Before sealing the liquid carboy, visually inspect for signs of pressure buildup or phase separation. A stable, unpressurized solution validates solvent compatibility.

Step 2: Identification and Labeling

  • Action: Affix an OSHA-compliant label immediately upon the first drop of waste entering the container. 3[3].

  • Validation Check: Ensure the label remains legible after application; a smudged label invalidates the containment protocol and requires immediate relabeling.

Step 3: Storage

  • Action: Store the sealed containers in a designated, well-ventilated secondary containment area.4[4].

Step 4: Final Destruction

  • Action: Coordinate with a licensed Treatment, Storage, and Disposal Facility (TSDF). The mandated destruction method is high-temperature incineration, which breaks down the ether/amide linkages while safely managing NOx emissions.

WasteWorkflow Start Waste Generation: (S)-N-acetyl mexiletine State Determine Physical State of Waste Start->State Solid Solid Powder/Residue State->Solid Liquid Dissolved in Solvent State->Liquid Container1 Seal in HDPE/Glass (Double Bagging) Solid->Container1 Container2 Compatible Solvent Waste Carboy Liquid->Container2 Label OSHA Compliant Labeling (29 CFR 1910.1200) Container1->Label Container2->Label TSDF Licensed TSDF Transfer (EPA RCRA Subpart P) Label->TSDF Incineration High-Temp Incineration (NOx Scrubbing) TSDF->Incineration

Fig 1: Operational workflow for the segregation, labeling, and disposal of (S)-N-acetyl mexiletine.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent exposure and cross-contamination.

Table 2: Required PPE & Engineering Controls
Control CategorySpecificationCausality / Rationale
Eye Protection ANSI Z87.1 Safety GogglesPrevents ocular exposure to airborne crystalline particulates.
Hand Protection Nitrile Gloves (Double gloving)Provides a chemical barrier against lipophilic amides.
Respiratory NIOSH N95 or N100 maskMitigates inhalation risk if the powder becomes aerosolized.
Engineering Chemical Fume Hood (80-100 fpm)Captures and exhausts particulates during transfer/weighing.

Step-by-Step Spill Cleanup:

  • Evacuate and Assess: Clear the immediate area. Identify the physical state of the spill (dry powder vs. dissolved solution).

  • Don PPE: Equip safety goggles, double nitrile gloves, and a NIOSH-approved respirator if aerosolization is suspected.

  • Containment:

    • For Solids:Do not dry sweep. Dry sweeping generates airborne particulates, increasing the risk of inhalation exposure. Gently cover the powder with damp paper towels or 5[5].

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collection: Use non-sparking tools to scoop the absorbed material or dampened powder into a hazardous waste bag. Double-bag and seal tightly.

  • Decontamination: 6[6]. For stubborn organic residues, a wipe-down with a mild solvent (e.g., 70% ethanol) followed by water is recommended.

  • Documentation: 7[7].

References

  • PCCA. Safety Data Sheet: Mexilitine Hydrochloride USP. Retrieved from: [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. Retrieved from:[Link]

  • IDR Environmental. How To Dispose Of Lab Chemicals. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from:[Link]

  • Lab Manager. Understanding the Major Chemical Hygiene and Safety Categories. Retrieved from: [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET: LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from:[Link]

Sources

Personal protective equipment for handling (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates not merely as a compliance exercise, but as a systematic mitigation of chemical risks driven by molecular properties.

(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide , commonly referred to as (S)-N-acetylmexiletine , is an acetamide derivative of the antiarrhythmic agent mexiletine. In modern drug development, this compound is frequently utilized as a complex substrate in late-stage functionalization studies, such as photoredox-catalyzed C–H arylation[1],[2]. Because it retains the lipophilic core of a potent sodium channel blocker, handling this compound requires rigorous, causality-driven safety protocols to prevent inadvertent systemic exposure.

Below is the comprehensive operational and safety guide for handling (S)-N-acetylmexiletine in a laboratory setting.

Hazard Assessment & Physicochemical Causality

While specific toxicological data for the pure (S)-enantiomer of the acetylated derivative is limited, safety protocols must be grounded in the hazard profile of its parent compound, mexiletine hydrochloride, which is classified under GHS as Acute Toxicity - Oral (Category 4, H302) [3],[4].

The acetylation of mexiletine's primary amine alters its basicity and increases its lipophilicity. While this reduces the acute caustic irritation often associated with free amines, it significantly increases the molecule's potential for dermal penetration. Systemic absorption can lead to central nervous system (CNS) depression, tremors, or cardiovascular anomalies[4].

Table 1: Physicochemical Hazard Summary

Property Value / Description Safety Implication & Causality
Molecular Formula C13H19NO2 Highly lipophilic; readily penetrates lipid bilayers, increasing the risk of transdermal absorption.
GHS Classification Acute Tox. 4 (Oral) Harmful if swallowed; mandates strict protocols to prevent the aerosolization and ingestion of dust[3].
Physical State Solid (Powder) High risk of static cling during gravimetric transfer, requiring anti-static mitigation.

| Target Organs | CNS, Cardiovascular | Systemic exposure can trigger neurological and cardiac disruptions[4]. |

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly lipophilic, neurologically active powders. The following matrix details the required gear and the mechanistic reasoning behind each selection.

Table 2: Required PPE and Operational Causality

PPE Category Specification Operational Causality
Hand Protection Double-layered Nitrile gloves (EN 374, min 0.11 mm) Nitrile provides superior chemical resistance against lipophilic amides compared to latex. Double-gloving ensures a fail-safe barrier if the outer glove is contaminated during weighing.
Eye/Face Protection Snug-fitting safety goggles (EN 166) Prevents ocular absorption of fine, aerosolized active pharmaceutical ingredient (API) dust during transfer.
Body Protection Tyvek® lab coat or chemical-resistant apron The 2,6-dimethylphenoxy group increases dermal penetration risk. Tyvek prevents particulate adherence to woven clothing fabrics.

| Respiratory | N95/FFP2 Particulate Respirator or PAPR | Mandatory only if handling dry powder outside a Ventilated Balance Enclosure (VBE) to prevent inhalation of H302-classified particulates. |

Experimental Protocol: Safe Handling & Stock Solution Preparation

To ensure scientific integrity and operator safety, the preparation of (S)-N-acetylmexiletine stock solutions must follow a self-validating operational workflow.

Step 1: Environmental Containment

  • Action: Conduct all dry powder handling within a Ventilated Balance Enclosure (VBE) calibrated to a face velocity of 0.4–0.5 m/s.

  • Causality: VBEs provide localized exhaust ventilation without the turbulent airflow of standard fume hoods, preventing the aerosolization of fine API powders.

  • Validation Check: Verify the digital airflow monitor on the VBE reads within the green/safe operational zone before opening the chemical container.

Step 2: Static Mitigation & PPE Donning

  • Action: Don safety goggles and double nitrile gloves. Utilize an anti-static ionizer bar inside the VBE and use a grounded, anti-static micro-spatula.

  • Causality: (S)-N-acetylmexiletine powder accumulates static charge, causing it to repel from the spatula and adhere to gloves or the balance draft shield.

  • Validation Check: Hover the spatula near the powder; if no "jumping" of particles occurs, the static charge is sufficiently neutralized.

Step 3: Gravimetric Transfer

  • Action: Weigh the required mass into a pre-tared, amber glass vial. Cap the vial immediately after transfer.

  • Causality: Amber glass protects the compound from potential photo-degradation, while immediate capping secures the inhalation hazard at the source.

Step 4: Solubilization

  • Action: Inject the designated reaction solvent (e.g., anhydrous DMSO or dichloromethane for photoredox assays[1]) through a septum cap using a syringe. Vortex until visually clear.

  • Causality: Solubilizing the powder eliminates the inhalation hazard of dust, transitioning the risk profile to that of the liquid solvent.

  • Validation Check: Hold the vial against a light source to confirm the total absence of undissolved particulates.

Step 5: Decontamination

  • Action: Wipe the balance pan, spatulas, and VBE surfaces with a lint-free wipe dampened with 70% ethanol, followed by a dry wipe.

  • Causality: Ethanol effectively solubilizes residual lipophilic (S)-N-acetylmexiletine, ensuring no cross-contamination for the next user.

Spill Response and Disposal Plan

In the event of a powder spill outside of containment, standard sweeping will aerosolize the H302-classified dust[4]. Execute the following Wet-Wipe Protocol :

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Suppress: Do NOT use a brush or vacuum. Gently overlay the spill with absorbent laboratory pads.

  • Solubilize: Carefully pour a 70% ethanol/water solution over the pads to wet the powder and suppress dust generation.

  • Collect: Fold the pads inward, trapping the wetted compound. Place the pads, along with your outer layer of nitrile gloves, into a designated hazardous waste bag.

  • Disposal Routing: Solid waste containing (S)-N-acetylmexiletine must be routed for high-temperature incineration . Liquid solvent waste must be segregated into halogenated or non-halogenated containers and clearly labeled as containing "Mexiletine derivatives - Toxic".

Operational Workflow Visualization

The following diagram maps the logical relationship between hazard identification, PPE selection, operational handling, and disposal.

PPE_Workflow Hazard Hazard Profiling (S)-N-acetylmexiletine Oral Tox Category 4 PPE PPE Donning Nitrile, Goggles, Tyvek Hazard->PPE Dictates requirements Handling Operational Handling VBE / Fume Hood PPE->Handling Enables safe execution Spill Spill Response Wet-Wipe Protocol Handling->Spill If containment breached Disposal Waste Disposal Incineration Routing Handling->Disposal Standard workflow completion Spill->Disposal Contaminated PPE/Pads

Workflow for the safe handling, PPE selection, and disposal of (S)-N-acetylmexiletine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.